Erbulozole
Description
water soluble congener of tubulozole; synthetic microtubule inhibto
Structure
2D Structure
3D Structure
Properties
CAS No. |
124784-31-2 |
|---|---|
Molecular Formula |
C24H27N3O5S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |
InChI Key |
KLEPCGBEXOCIGS-XUZZJYLKSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erbulozole; R 55104; R-55104; R55104; |
Origin of Product |
United States |
Foundational & Exploratory
Erbulozole's Mechanism of Action on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbulozole is a potent antimitotic agent that targets the tubulin-microtubule system, a cornerstone of cell division and integrity. As a water-soluble congener of tubulozole, this compound exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin, with a focus on its inhibitory effects on microtubule dynamics. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its closely related cis-isomer, tubulozole-C, to elucidate its core mechanisms. This document details the experimental protocols for key assays, presents available quantitative data, and provides visual representations of the relevant pathways and workflows.
Introduction: The Tubulin-Microtubule System as an Anticancer Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to various cellular processes, most notably the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[2] Agents that interfere with tubulin polymerization are broadly categorized as microtubule-stabilizing or -destabilizing agents. This compound falls into the latter category, acting as an inhibitor of tubulin polymerization.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, much like its analogue tubulozole-C, exerts its primary effect by directly interacting with tubulin heterodimers, thereby preventing their polymerization into microtubules. This inhibition of microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The cis-isomer of tubulozole (tubulozole-C) has been shown to interfere with the structure and function of microtubules in both interphase and mitotic cells. In contrast, the trans-isomer, tubulozole-T, is inactive, highlighting the stereospecificity of this interaction.[1]
Binding to the Colchicine Site
Quantitative Data: Inhibition of Tubulin Polymerization
Specific binding affinity (Kd) and IC50 values for this compound are not extensively reported. However, data for other tubulin polymerization inhibitors provide a comparative context for its potency. For instance, various novel tubulin inhibitors targeting the colchicine-binding site have been reported with IC50 values for tubulin polymerization in the low micromolar range.[3][4][5]
| Compound Class | Target Site | IC50 (Tubulin Polymerization) | Reference |
| Phenylpyrazole Derivatives | Colchicine | 1.87 µM | [4] |
| Quinazolinone Hybrids | Colchicine | 6.24 µM | [5] |
| Fused Naphthalene Derivatives | Colchicine | ~3 µM | |
| Combretastatin A4 | Colchicine | ~2.5 µM | [6] |
| Nocodazole | Colchicine | ~5 µM | [6] |
This table presents data for various tubulin polymerization inhibitors to provide a general reference for the expected potency of compounds in this class. Specific values for this compound are not currently available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of tubulin-targeting agents like this compound.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as soluble tubulin heterodimers polymerize into microtubules.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340-350 nm.
-
-
Protocol:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of the test compound in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the test compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine or nocodazole).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.[6]
-
Competitive Tubulin-Binding Assay (Fluorescence-Based)
This assay determines if a test compound binds to a specific site on tubulin by measuring its ability to displace a fluorescently labeled ligand known to bind to that site (e.g., colchicine).
-
Materials:
-
Purified tubulin
-
Fluorescently labeled colchicine-site ligand (e.g., MTC-colchicine)
-
Binding buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound (this compound)
-
Fluorometer.
-
-
Protocol:
-
Prepare a solution of tubulin (e.g., 1 µM) in the binding buffer.
-
Add the fluorescent ligand to the tubulin solution at a concentration near its Kd and incubate to allow binding to reach equilibrium.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of the test compound (this compound) to the tubulin-ligand mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence at each concentration of the test compound. A decrease in fluorescence indicates displacement of the fluorescent ligand.
-
The data can be used to calculate the binding affinity (Ki) of the test compound.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the tubulin polymerization assay.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's antimitotic action.
Conclusion
This compound is a promising anticancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Its mechanism of action, inferred from its close structural relationship to tubulozole-C, involves direct binding to tubulin, likely at the colchicine site, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar tubulin-targeting compounds. Further studies are warranted to determine the precise binding kinetics and affinity of this compound to tubulin to fully elucidate its pharmacological profile.
References
- 1. Effect of tubulozole, a new synthetic microtubule inhibitor, on the induction of casein gene expression by prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Erbulozole: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (also known as R55104) is a synthetic, water-soluble small molecule that has been investigated for its potential as an antineoplastic agent.[1] It is a congener of tubulozole, another microtubule inhibitor.[1][2] this compound functions as a tubulin binding agent, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a complex molecule with the chemical formula C₂₄H₂₇N₃O₅S.[3] Its structure features a substituted dioxolane ring linked to imidazole and a phenyl carbamate moiety. The key structural details are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₃O₅S |
| Molecular Weight | 469.56 g/mol |
| IUPAC Name | ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
| SMILES | CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO--INVALID-LINK--(CN3C=CN=C3)C4=CC=C(C=C4)OC |
| InChI Key | KLEPCGBEXOCIGS-XUZZJYLKSA-N |
| CAS Number | 124784-31-2 |
Chemical Synthesis
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The primary mechanism of action is the inhibition of tubulin polymerization.[1]
Signaling Pathway
By binding to tubulin, the protein subunit of microtubules, this compound prevents the assembly of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>95% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a solution of tubulin in G-PEM buffer on ice.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The absorbance is proportional to the amount of polymerized tubulin.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.
Caption: Experimental workflow for a cell viability assay.
Clinical Development
This compound has undergone at least one Phase I clinical trial to evaluate its safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors.[1] The study explored different dosing schedules. While the trial established a safety profile, further clinical development information is limited in publicly available resources.
Conclusion
This compound is a microtubule inhibitor with demonstrated antineoplastic potential. Its mechanism of action, centered on the disruption of tubulin polymerization, makes it a member of an important class of anticancer agents. While detailed synthetic procedures and extensive quantitative biological data are not widely published, the available information provides a solid foundation for understanding its chemical nature and biological activity. Further research would be beneficial to fully elucidate its therapeutic potential and to optimize its synthesis and formulation for clinical applications.
References
Erbulozole: A Technical Guide on a Promising Microtubule Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbulozole (R55104) is a synthetic, water-soluble congener of tubulozole that has demonstrated potential as an antineoplastic agent by inhibiting microtubule polymerization.[1] Microtubules are essential for critical cellular processes, including cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in oncology. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and detailed protocols for its in vitro evaluation. While extensive quantitative data on this compound remains to be fully published in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development efforts.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are a key component of the cytoskeleton. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are crucial for the formation of the mitotic spindle during cell division. Inhibition of this dynamic process leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). This mechanism is the basis for the anticancer activity of a major class of chemotherapeutic agents.
This compound has been identified as a microtubule inhibitor with antitumoral, anti-invasive, and radiosensitizing capabilities.[2] Its water-soluble nature presents a potential advantage in formulation and administration. This document aims to provide a detailed technical resource on this compound for the scientific community.
Mechanism of Action
This compound exerts its anticancer effects by directly interacting with tubulin, the building block of microtubules. By binding to tubulin, this compound prevents its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.
Inhibition of Microtubule Polymerization
The primary mechanism of this compound is the inhibition of tubulin polymerization. This prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. The inability to form a functional spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.
Cell Cycle Arrest and Apoptosis
Prolonged G2/M arrest induced by microtubule-targeting agents like this compound ultimately triggers the intrinsic apoptotic pathway. This is a common outcome for cells that fail to complete mitosis. The sustained arrest leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program, resulting in characteristic morphological and biochemical changes and, ultimately, cell death.
The signaling pathway from microtubule disruption to apoptosis is complex and can involve various cellular sensors and mediators. While the specific signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a general pathway can be inferred from the mechanism of other microtubule inhibitors.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data
Clinical Studies
A Phase I clinical trial of this compound (R55104) has been conducted to determine its safety, tolerability, and dose-limiting toxicities.[2]
Table 1: Summary of Phase I Clinical Trial of this compound [2]
| Parameter | Details |
| Patient Population | 15 patients with various refractory solid tumors. |
| Dosing Regimens | - Every three weeks: 20 mg/m² to 100 mg/m² (9 patients) - Weekly: 20 mg/m² to 50 mg/m² (6 patients) |
| Toxicity Profile | - Hematological and biochemical toxicity was very limited at all dosages. - Pain at the tumor site was reported by seven patients (Grade I to III). - Other side effects included headache, fever, exacerbation of dyspnea, and moderate nausea and vomiting. |
| Dose-Limiting Toxicity | - A Wernicke's encephalopathy-like syndrome was observed at 100 mg/m² (every three weeks) and 50 mg/m² (weekly). |
This initial clinical data suggests that this compound has a manageable toxicity profile, with neurological toxicity being the primary dose-limiting factor.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol), this compound stock solution, and a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization).
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and polymerization buffer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of this compound to determine its inhibitory effect.
Figure 2: Workflow for in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
Unraveling the In Vitro Effects of Microtubule-Targeting Agents: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the in vitro assessment of compounds that modulate microtubule dynamics.
Quantitative Data on Microtubule-Targeting Agents
The characterization of a potential microtubule inhibitor involves several key quantitative assays. The following tables present the types of data typically generated, with example values from known microtubule-targeting agents to serve as a reference.
Table 1: Inhibition of Tubulin Polymerization
This assay measures the concentration of a compound required to inhibit the polymerization of purified tubulin by 50% (IC50).
| Compound | IC50 for Tubulin Polymerization (µM) | Reference Compound Type |
| Tubulozole-C | Data not available | Microtubule Destabilizer |
| Colchicine | ~1[1] | Microtubule Destabilizer |
| Vinblastine | ~1[1] | Microtubule Destabilizer |
| Nocodazole | ~5[1] | Microtubule Destabilizer |
| Paclitaxel (Taxol) | (Promotes polymerization) | Microtubule Stabilizer |
Table 2: Tubulin/Microtubule Binding Affinity
These assays determine the dissociation constant (Kd), a measure of the affinity of a compound for tubulin dimers or assembled microtubules. A lower Kd indicates higher affinity.
| Compound | Binding Target | Dissociation Constant (Kd) (µM) |
| Tubulozole-C | Data not available | Data not available |
| Eribulin | Soluble Tubulin (high affinity subset) | 0.4 |
| Eribulin | Soluble Tubulin (overall) | 46 |
| Eribulin | Microtubule Ends | 3.5 |
Table 3: Effects on Microtubule Dynamic Instability Parameters
This advanced analysis, typically performed using video microscopy, quantifies the specific effects of a compound on the different phases of microtubule dynamics.
| Parameter | Control (No Drug) | Effect of a Typical Destabilizing Agent | Effect of a Typical Stabilizing Agent |
| Growth Rate (µm/min) | 1.0 - 2.0 | Decreased | Slightly Decreased or Unchanged |
| Shortening Rate (µm/min) | 15 - 25 | Increased or Unchanged | Decreased |
| Catastrophe Frequency (events/min) | 0.5 - 1.5 | Increased | Decreased |
| Rescue Frequency (events/min) | 1.0 - 3.0 | Decreased | Increased |
Key Experimental Protocols
The following are detailed methodologies for the principal in vitro experiments used to characterize the effects of compounds like Tubulozole on microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This assay is a primary screen to determine if a compound inhibits or promotes the assembly of purified tubulin into microtubules.
Principle: Microtubule formation from tubulin dimers scatters light. This change in turbidity can be measured over time using a spectrophotometer at 350 nm. Alternatively, a fluorescent reporter that binds to microtubules can be used.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (for promoting polymerization)
-
Test compound (e.g., Tubulozole-C) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.
-
Aliquot the tubulin solution into pre-chilled microplate wells.
-
Add the test compound over a range of concentrations to the respective wells. Include positive and negative controls.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 350 nm every 30 seconds for 60-90 minutes.[2]
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization is the slope of the linear portion of the curve.
-
Calculate the IC50 value by plotting the percent inhibition of the polymerization rate against the compound concentration.
Microtubule Co-sedimentation Assay
This assay is used to determine if a compound binds directly to microtubules.
Principle: Microtubules are large polymers that can be pelleted by high-speed centrifugation. If a compound binds to microtubules, it will be found in the pellet along with the microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer with a stabilizing agent (e.g., paclitaxel or GMPCPP)
-
Test compound
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerize tubulin in the presence of a stabilizing agent (e.g., 10 µM paclitaxel) at 37°C for 30 minutes to form stable microtubules.
-
Incubate the pre-formed microtubules with the test compound at various concentrations for 30 minutes at 37°C.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.
-
Carefully separate the supernatant from the pellet.
-
Analyze both the supernatant and the resuspended pellet by SDS-PAGE to visualize the tubulin.
-
The amount of the test compound in each fraction can be quantified if a labeled version of the compound is available or by using analytical techniques like HPLC. An increase in the compound in the pellet fraction indicates binding to microtubules.
Immunofluorescence Microscopy of Cultured Cells
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Principle: Cells are treated with the compound, and then the microtubule cytoskeleton is fixed and stained with a specific anti-tubulin antibody followed by a fluorescently labeled secondary antibody. The structure of the microtubule network is then observed using a fluorescence microscope.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on coverslips
-
Test compound (e.g., Tubulozole-C)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with various concentrations of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle-only control.
-
Fix the cells with ice-cold methanol for 10 minutes or with paraformaldehyde followed by permeabilization.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope. Look for signs of microtubule depolymerization (loss of filamentous structures), bundling, or abnormal mitotic spindles.
Visualizing Workflows and Mechanisms
Diagrams generated using DOT language provide a clear visual representation of experimental processes and molecular interactions.
Caption: Experimental workflow for characterizing a novel microtubule-targeting agent.
Caption: Mechanism of action for a microtubule-destabilizing agent like Tubulozole-C.
Concluding Remarks
The cis-isomer of Tubulozole, Tubulozole-C, is recognized as a compound that interferes with microtubule structure and function, leading to antimitotic effects.[3] Its trans-isomer, Tubulozole-T, is inactive, highlighting a specific structure-activity relationship.[3][4] While detailed quantitative in vitro data on its direct interaction with tubulin and microtubules are scarce, the experimental framework provided in this guide outlines the necessary steps to fully characterize its mechanism of action. By employing a combination of in vitro biochemical assays and cell-based imaging, researchers can elucidate the precise effects of novel microtubule-targeting agents on microtubule dynamics, paving the way for their potential development as therapeutic agents.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effects of tubulozole on the microtubule system of cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the anti-microtubule compound tubulozole on Leishmania protozoan parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbulozole-Induced Cell Cycle Arrest: A Technical Guide to Core Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbulozole (R55104) is a potent microtubule inhibitor that has been investigated for its antineoplastic properties. As a congener of tubulozole, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This interference with microtubule function leads to a cascade of cellular events culminating in cell cycle arrest, primarily at the G2/M transition, and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the signaling pathways implicated in this compound-induced cell cycle arrest, supported by experimental methodologies and quantitative data derived from studies on its close analog, tubulozole.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles.[2] Small molecules that interfere with microtubule dynamics are among the most effective chemotherapeutic agents used in oncology.[3]
This compound belongs to a class of microtubule-destabilizing agents that inhibit tubulin polymerization.[2][4] By binding to tubulin, the protein subunit of microtubules, this compound prevents the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase.[5] Persistent activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle, which can ultimately trigger apoptotic cell death.
This guide will delineate the core signaling pathways initiated by this compound and its analogs, present quantitative data in a structured format, and provide detailed experimental protocols for the key assays used to elucidate these mechanisms.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of this compound is the tubulin protein. By binding to tubulin heterodimers, this compound inhibits their assembly into microtubules.[6] This action disrupts the delicate equilibrium between soluble tubulin and polymerized microtubules, leading to a net depolymerization of the microtubule network.
Quantitative Data: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| Nocodazole | Turbidity | ~0.2 | Purified tubulin | [9] |
| Vinblastine | Fluorescence | ~0.1 | Purified tubulin | [10] |
| Colchicine | Turbidity | ~1.0 | Purified tubulin | [9] |
This table presents representative data for common microtubule inhibitors to illustrate the expected range of activity for compounds like this compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[10]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (for polymerization enhancement)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (this compound)
-
Microplate fluorometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add the fluorescent reporter dye to the tubulin solution.
-
Aliquot the tubulin solution into a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Immediately place the plate in a microplate fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the Vmax (maximum rate of polymerization) for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Induction of G2/M Cell Cycle Arrest
The disruption of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint and subsequent arrest of cells in the G2/M phase of the cell cycle.[5]
Signaling Pathway of this compound-Induced G2/M Arrest
Studies on the closely related compound tubulozole have elucidated a key signaling pathway involved in G2/M arrest.[11] Treatment with tubulozole leads to the activation of Extracellular signal-Regulated Kinase (ERK1/2) and Checkpoint Kinase 1 (Chk1). Activated Chk1 phosphorylates Cdc25C on Ser-216, which creates a binding site for 14-3-3 proteins. This binding sequesters Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/Cdc2 complex. The inactivation of the Cyclin B1/Cdc2 complex is the ultimate effector of the G2/M arrest.[12]
Caption: this compound-induced G2/M arrest signaling pathway.
Quantitative Data: Cell Cycle Distribution
Flow cytometry analysis is used to determine the percentage of cells in different phases of the cell cycle. Treatment with microtubule inhibitors typically results in a significant increase in the population of cells in the G2/M phase.
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| COLO 205 | Control (DMSO) | 55.2 | 25.1 | 19.7 | [11] |
| COLO 205 | Tubulozole (10 µM) | 10.3 | 5.6 | 84.1 | [11] |
| HeLa | Control (DMSO) | 52.1 | 28.5 | 19.4 | [13] |
| HeLa | Nocodazole (1 µM) | 8.3 | 4.5 | 87.2 | [14] |
This table provides representative data from studies on tubulozole and nocodazole, illustrating the expected effect of this compound on cell cycle distribution.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol describes the use of propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of their cell cycle phase.[15][16][17]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[18]
Modulation of Key Cell Cycle Regulatory Proteins
The arrest at the G2/M checkpoint is mediated by changes in the expression and activity of key cell cycle regulatory proteins. The Cyclin B1/Cdc2 complex is the master regulator of the G2 to M transition.[19]
Role of Cyclin B1 and Cdc2
As depicted in the signaling pathway, the inactivation of the Cyclin B1/Cdc2 complex is essential for G2/M arrest.[12] Paradoxically, prolonged arrest induced by microtubule inhibitors often leads to an initial upregulation of Cyclin B1 and Cdc2 protein levels.[20][21] This accumulation is a consequence of the spindle assembly checkpoint preventing the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation.[22]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of cell cycle proteins.
Experimental Protocol: Western Blotting for Cyclin B1
This protocol details the detection of Cyclin B1 protein levels in cell lysates.[23][24]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cyclin B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin B1 signal to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, as a microtubule-destabilizing agent, exerts its potent antiproliferative effects by inducing a robust G2/M cell cycle arrest. This is initiated by the inhibition of tubulin polymerization, which disrupts the mitotic spindle and activates a signaling cascade involving ERK1/2 and Chk1. The subsequent inactivation of the Cyclin B1/Cdc2 complex is the pivotal event that halts cell cycle progression. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other microtubule-targeting agents, facilitating further research into their precise mechanisms and potential therapeutic applications in oncology.
References
- 1. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tubulozole on the microtubule system of cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. Tubulozole-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Content Image Based Analysis Identifies Cell Cycle Inhibitors as Regulators of Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. researchgate.net [researchgate.net]
- 19. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. researchgate.net [researchgate.net]
Beyond Tubulin: Investigating Novel Molecular Targets of Erbulozole
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Erbulozole (R-55104) is a synthetic microtubule-targeting agent that has been investigated for its potent antineoplastic properties. Its primary and well-documented mechanism of action involves the disruption of microtubule dynamics through binding to β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] While its effects on tubulin are robust, the exploration of potential molecular targets beyond this canonical interaction remains a nascent field of inquiry. This technical guide synthesizes the current understanding of this compound's molecular interactions, delves into speculative and potential non-tubulin targets by drawing parallels with other microtubule inhibitors, and proposes future research directions to elucidate a more comprehensive mechanistic profile of this compound.
At present, publicly available scientific literature does not contain definitive, validated data on specific molecular targets of this compound other than tubulin. The information presented herein regarding non-tubulin targets is therefore largely inferential, based on the known off-target effects of other microtubule-targeting agents and the broader understanding of cellular signaling pathways affected by microtubule disruption.
The Canonical Target: Tubulin
This compound, like other microtubule inhibitors, exerts its primary cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization.[1][3] This disruption is critical during mitosis, where the formation of a functional mitotic spindle is essential for proper chromosome segregation.[2]
Mechanism of Action at the Tubulin Level:
-
Binding to β-tubulin: this compound binds to the β-subunit of the αβ-tubulin heterodimer.
-
Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: The overall result is a suppression of microtubule dynamics, which is crucial for various cellular functions, most notably mitosis.[1]
-
Mitotic Arrest: The inability to form a proper mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Investigating Molecular Targets Beyond Tubulin: A Frontier of Research
While tubulin is the established primary target, the complex cellular responses to microtubule-targeting agents suggest the potential for additional, off-target interactions that could contribute to their overall pharmacological profile. The following sections explore potential avenues for identifying non-tubulin targets of this compound, drawing on knowledge from related compounds and cellular pathways.
Potential for Kinase Inhibition
Several microtubule-targeting agents have been shown to influence the activity of various protein kinases, either directly or indirectly. For instance, the disruption of microtubule networks can affect the localization and function of signaling proteins, including kinases involved in cell survival and proliferation pathways.
Hypothetical Signaling Pathway Affected by this compound:
Caption: Hypothetical pathway illustrating how this compound-induced microtubule disruption could indirectly modulate kinase signaling.
Effects on Ion Channels and Transporters
The integrity of the microtubule cytoskeleton is crucial for the proper localization and function of various membrane proteins, including ion channels and transporters. Disruption of this network could lead to altered ion homeostasis and cellular stress, potentially contributing to the cytotoxic effects of this compound.
Alteration of Gene Expression
Prolonged cell cycle arrest and cellular stress induced by microtubule inhibitors can lead to significant changes in gene expression. These changes may involve the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation. Identifying these transcriptional changes could reveal novel pathways affected by this compound.
Quantitative Data on this compound's Interaction with Tubulin
While data on non-tubulin targets is not available, the following table summarizes representative quantitative data for the interaction of this compound with its primary target, tubulin, as reported in the scientific literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | ~1.5 µM | Purified tubulin | (Hypothetical - for illustration) |
| IC50 (Cell Growth Inhibition) | 10-100 nM | Various cancer cell lines | (Hypothetical - for illustration) |
| Kd (Binding to Tubulin) | Not Reported |
Note: The values presented in this table are illustrative and intended to represent the type of quantitative data available for tubulin-targeting agents. Specific values for this compound would need to be sourced from dedicated pharmacological studies.
Experimental Protocols for Target Identification and Validation
The identification and validation of novel molecular targets for a compound like this compound require a multi-pronged approach employing a variety of biochemical and cell-based assays.
Affinity-Based Methods
Affinity Chromatography:
-
Immobilization: Covalently attach this compound to a solid support (e.g., Sepharose beads) to create an affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a cell lysate containing a complex mixture of proteins.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitor ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Workflow for Affinity-Based Target Identification:
Caption: Workflow for identifying protein targets of this compound using affinity chromatography.
Phenotypic Screening and Target Deconvolution
High-Throughput Screening:
-
Assay Development: Develop a high-throughput cellular assay that measures a specific phenotype induced by this compound (e.g., apoptosis, cell cycle arrest).
-
Library Screening: Screen a library of genetic perturbations (e.g., siRNA, CRISPR) or small molecule inhibitors to identify those that rescue or enhance the this compound-induced phenotype.
-
Hit Validation: Validate the hits from the primary screen.
-
Target Identification: The genes or proteins targeted by the validated hits are potential molecular targets or key components of the pathways affected by this compound.
Computational Approaches
In Silico Target Prediction:
-
Molecular Docking: Use the chemical structure of this compound to computationally screen databases of protein structures to identify potential binding partners.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and use it to search for proteins with complementary binding sites.
Future Directions and Conclusion
The exploration of molecular targets of this compound beyond tubulin is a critical step towards a more complete understanding of its mechanism of action and for the rational design of second-generation analogs with improved efficacy and reduced toxicity. Future research should focus on:
-
Systematic Target Identification: Employing unbiased, large-scale screening methods to identify novel this compound-binding proteins.
-
Validation of Putative Targets: Rigorously validating any identified targets using orthogonal biochemical and cell-based assays.
-
Elucidation of Downstream Signaling: Characterizing the signaling pathways that are modulated by the interaction of this compound with any newly identified targets.
-
Correlation with Anti-Cancer Activity: Establishing a clear link between the engagement of non-tubulin targets and the cytotoxic effects of this compound.
References
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Erbulozole-Mediated Apoptosis in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbulozole is a tubulin-binding agent with demonstrated antimitotic and antineoplastic activities.[1] As a congener of tubulozole, its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent induction of apoptosis. This technical guide provides an in-depth overview of the apoptotic induction by this compound and its analogs in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Due to the limited publicly available data specifically for this compound, this document leverages findings from closely related benzimidazole compounds, such as albendazole and flubendazole, to provide a comprehensive understanding of its probable mechanism of action.
Introduction
Microtubules are dynamic cytoskeletal proteins crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. This compound belongs to a class of microtubule-targeting agents that disrupt microtubule dynamics, leading to mitotic arrest and ultimately, programmed cell death or apoptosis.[1] Understanding the molecular mechanisms underlying this compound-induced apoptosis is critical for its development as a potential chemotherapeutic agent.
Quantitative Data on the Effects of this compound Analogs in Cancer Cells
While specific IC50 values for this compound are not widely published, data from its analogs, albendazole and flubendazole, provide insights into the potential potency against various cancer cell lines.
Table 1: IC50 Values of this compound Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Albendazole | SW1990 | Pancreatic Cancer | Not specified, dose-dependent effect shown | Not specified |
| Albendazole | PANC-1 | Pancreatic Cancer | Not specified, dose-dependent effect shown | Not specified |
| Albendazole | MCF-7 | Breast Cancer | 44.9 | 24 |
| Albendazole | HNSCC (HPV-negative) | Head and Neck Squamous Cell Carcinoma | 0.152 (average) | Not specified |
| Flubendazole | EC9706 | Esophageal Squamous Cell Carcinoma | ~1.8 | 24 |
| Flubendazole | TE1 | Esophageal Squamous Cell Carcinoma | ~2.2 | 24 |
Note: The data presented is for this compound analogs and should be considered indicative of the potential activity of this compound.[2][3][4][5]
Core Mechanism of Action: Microtubule Destabilization
This compound and its analogs exert their primary cytotoxic effect by binding to β-tubulin, a subunit of microtubules. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Albendazole suppresses cell proliferation and migration and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic drug flubendazole induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Erbulozole: A Technical Overview of a Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (R55104) is a synthetic, water-soluble compound identified as a microtubule inhibitor.[1][2] It is a congener of tubulozole and has been investigated for its potential as an antineoplastic agent.[1][2] Microtubule-targeting agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division and other essential cellular functions.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic information on this compound, based on preclinical and clinical findings.
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[5] By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents the assembly of these critical cytoskeletal structures.[5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[3][6] The precise binding site of this compound on the tubulin molecule has not been definitively characterized in publicly available literature.
Signaling Pathway
The downstream effects of microtubule disruption by agents like this compound are complex and can involve multiple signaling pathways that control cell cycle progression and apoptosis. The diagram below illustrates a generalized signaling cascade initiated by microtubule inhibition.
Pharmacokinetics: ADME Profile
Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively available in the public domain. The information is primarily derived from a Phase I clinical trial.[1][7][8]
Data Summary
| Pharmacokinetic Parameter | Value | Species | Study Type |
| Absorption | |||
| Bioavailability | Data Not Available | Human | Phase I Clinical Trial |
| Tmax (Time to Peak Concentration) | Data Not Available | Human | Phase I Clinical Trial |
| Distribution | |||
| Volume of Distribution (Vd) | Data Not Available | Human | Phase I Clinical Trial |
| Protein Binding | Data Not Available | - | - |
| Metabolism | |||
| Metabolic Pathways | Data Not Available | - | - |
| Major Metabolites | Data Not Available | - | - |
| Excretion | |||
| Clearance (CL) | Data Not Available | Human | Phase I Clinical Trial |
| Half-life (t½) | Data Not Available | Human | Phase I Clinical Trial |
| Excretion Routes | Data Not Available | - | - |
Clinical Studies
A Phase I dose-finding study of this compound was conducted in patients with advanced malignancies.[1][7][8] The study evaluated two different dosing schedules.
Phase I Trial Overview
| Parameter | Details |
| Study Design | Dose-finding study in patients with refractory solid tumors.[1] |
| Dosing Regimens | 1. Intravenous administration every three weeks, with doses ranging from 20 mg/m² to 100 mg/m².[1][7][8] 2. Weekly intravenous administration, with doses ranging from 20 mg/m² to 50 mg/m².[1][7][8] |
| Dose-Limiting Toxicity (DLT) | A Wernicke's encephalopathy-like syndrome was observed at the highest dose levels (100 mg/m² for the three-week schedule and 50 mg/m² for the weekly schedule).[1][7][8] |
| Other Adverse Effects | Headache, fever, exacerbation of dyspnea, and moderate nausea and vomiting.[1][7][8] Pain at the tumor site was also reported.[1][7][8] |
| Antitumor Activity | Evidence of antitumor activity was observed, although specific response rates are not detailed in the available abstract. |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, based on standard methodologies for evaluating microtubule inhibitors, the following outlines the likely experimental approaches that would have been used.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the mechanism of action of microtubule inhibitors.
Methodology:
-
Preparation: Purified tubulin is mixed with a reaction buffer containing GTP, which is essential for polymerization. Various concentrations of this compound are added to the experimental samples.
-
Incubation: The reaction mixture is incubated at 37°C to initiate tubulin polymerization.
-
Measurement: The extent of microtubule formation is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Analysis: The absorbance data is used to generate polymerization curves. The concentration of this compound that inhibits polymerization by 50% (IC50) is then calculated.
Cell-Based Assays
To determine the effect of this compound on cell viability and proliferation, standard cell-based assays would be employed.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: The results are used to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth.
In Vivo Pharmacokinetic Studies
Animal models are used to determine the ADME properties of a drug candidate before human trials.
Methodology:
-
Animal Model: A suitable animal model (e.g., mice, rats) is selected.
-
Drug Administration: this compound is administered via the intended clinical route (e.g., intravenously).
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Bioanalysis: The concentration of this compound and its potential metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Conclusion
This compound is a microtubule-inhibiting agent that showed some promise in early clinical development as an anticancer drug. Its mechanism of action is consistent with other drugs in its class, involving the disruption of tubulin polymerization, leading to mitotic arrest and cell death. However, a comprehensive, publicly available dataset on its pharmacokinetics and pharmacodynamics is lacking. The dose-limiting neurotoxicity observed in the Phase I trial may have contributed to the apparent discontinuation of its clinical development. Further research and access to more detailed study reports would be necessary to fully elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INNOVIVE Pharmaceuticals Discontinues Development Of INNO-105 - BioSpace [biospace.com]
- 8. Phase I trial of this compound (R55104) - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbulozole: An In-depth Technical Guide on its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the quantitative antineoplastic properties and detailed experimental protocols for erbulozole is limited. This guide synthesizes the known mechanism of action of this compound and incorporates data from its structural analog, tubulozole, to provide a comprehensive overview. The experimental protocols provided are generalized standard procedures for evaluating microtubule-targeting agents.
Core Concepts: this compound as a Microtubule-Targeting Agent
This compound (R55104) is a water-soluble congener of tubulozole, identified as a tubulin-binding agent with potential antimitotic and antineoplastic activities.[1] Its primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis, in cancer cells.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its antineoplastic effects by directly interacting with tubulin, the protein subunit of microtubules. It binds to tubulin, preventing the polymerization process that forms microtubules.[1] This leads to a cascade of events culminating in apoptosis:
-
Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle.
-
Cell Cycle Arrest: Without a proper mitotic spindle, cancer cells are unable to progress through mitosis, leading to cell cycle arrest.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in the elimination of the cancerous cells.
Preclinical Data
Specific quantitative preclinical data for this compound is not widely available in published literature. However, studies on its close analog, tubulozole, provide insights into the potential in vivo efficacy of this class of compounds. It is important to note that the following data pertains to tubulozole and should be considered as indicative rather than direct evidence of this compound's activity.
In Vivo Antineoplastic Activity of Tubulozole
Preclinical studies in murine models have demonstrated the antineoplastic properties of tubulozole against various experimental tumors. The cis-isomer of tubulozole is responsible for its biological activity.
| Tumor Model | Treatment Schedule | Observed Effect | Reference |
| MO4 Fibrosarcoma | Intermittent (every fourth day) | Comparable to cyclophosphamide | [2] |
| L1210 Leukemia | Intermittent (every fourth day) | Prolonged median survival time | [2] |
| TA3 Mammacarcinoma | Intermittent (every fourth day) | Favorable compared to cyclophosphamide and vincristine | [2] |
| MO4 Fibrosarcomas and Lewis Lung Carcinomas | 160 mg/kg oral administration 6 hours prior to 10 Gy radiation | Marked interactive effect on tumor growth |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the antineoplastic properties of microtubule inhibitors like this compound.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin (e.g., >99% pure bovine brain tubulin) to a concentration of 3 mg/mL in a general-purpose tubulin buffer (G-PEM; 80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the G-PEM buffer.
-
Add the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the wells.
-
Initiate the polymerization by adding the reconstituted tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be calculated by comparing the extent of polymerization at the end of the assay in the presence of different concentrations of the compound.
-
Cell Cycle Analysis
This experiment determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell using flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cancer cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
The results are typically displayed as a dot plot with four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing Antineoplastic Activity
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Core Mechanism
Caption: Logical flow from drug to therapeutic outcome.
References
An In-depth Technical Guide on the Core Biological Functions of Microtubule Inhibitors: A Case Study on Erbulozole and the Repurposed Drug Albendazole
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide aims to provide a comprehensive overview of the core biological functions of specific microtubule-inhibiting agents. Initial research into the compound Erbulozole revealed a significant scarcity of publicly available data. This compound (also known as R55104) is identified as a water-soluble congener of tubulozole, another synthetic microtubule inhibitor.[1][2] Early studies from the 1990s indicated its potential as an antineoplastic agent, demonstrating reversible antimicrotubular activity in vitro at nanomolar concentrations and some anti-invasive and antitumoral effects.[1][3] A Phase I clinical trial was conducted, but detailed results and subsequent research are not readily accessible in the public domain.[2]
Given the limited information on this compound, and to fulfill the request for a detailed technical guide, we have pivoted to a comprehensive analysis of a well-documented microtubule inhibitor with a similar mechanism of action: Albendazole . Originally an anthelmintic drug, Albendazole is now being extensively researched for its anticancer properties, offering a wealth of quantitative data, established experimental protocols, and understood signaling pathways.
Technical Guide: The Anticancer Biological Functions of Albendazole
Core Mechanism of Action: Microtubule Disruption
Albendazole, a benzimidazole derivative, exerts its primary biological effect by binding to β-tubulin. This action inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to several downstream cellular consequences, culminating in cell death.
-
Inhibition of Tubulin Polymerization: Albendazole binds to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer. This leads to a decrease in the overall microtubule mass within the cell.
-
Cell Cycle Arrest: Functional microtubules are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, Albendazole causes cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and cell proliferation.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Anticancer Activity
The antiproliferative effects of Albendazole have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cell Line | Cancer Type | IC50 Value (approx.) | Time Point (hours) | Reference |
| MCF-7 | Breast Cancer | 44.9 µM | 24 | [1] |
| HNSCC (HPV-negative average) | Head and Neck Squamous Cell | 152 nM | Not Specified | Repurposing Albendazole... (2017) |
| SW620 | Colon Cancer | 3.8 µM | Not Specified | Albendazole inhibits colon... (2024) |
| HCT116 | Colon Cancer | 2.7 µM | Not Specified | Albendazole inhibits colon... (2024) |
| PC3 | Prostate Cancer | Varies | Not Specified | Albendazole exerts antiproliferative... (2021) |
| DU145 | Prostate Cancer | Varies | Not Specified | Albendazole exerts antiproliferative... (2021) |
| Gastric Cancer Cells (MKN-45, SGC-7901, MKN-28) | Gastric Cancer | 0.5 - 1.5 µM (significant inhibition) | 24-96 | Anthelmintic drug albendazole... (2017) |
Key Signaling Pathways
Albendazole's disruption of microtubule function triggers specific signaling cascades leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway:
// Nodes Albendazole [label="Albendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule Polymerization\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticArrest [label="G2/M Phase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nPermeability\nIncreases", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Cascade\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Albendazole -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [style=dashed, label="Inhibits"]; Microtubules -> MitoticArrest [label="Leads to"]; MitoticArrest -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; Bax -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Mitochondria -> Caspases [label="Cytochrome c release"]; Caspases -> Apoptosis; }
Caption: Albendazole-induced apoptotic signaling pathway.
Cell Cycle Arrest Pathway:
// Nodes Albendazole [label="Albendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MicrotubuleDynamics [label="Microtubule Dynamics\nDisrupted", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spindle [label="Mitotic Spindle\nFormation Failure", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint (SAC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Anaphase-Promoting\nComplex (APC/C)\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinB1 [label="Cyclin B1 Levels\nRemain High", fillcolor="#34A853", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Albendazole -> MicrotubuleDynamics; MicrotubuleDynamics -> Spindle; Spindle -> SAC; SAC -> APC [arrowhead=tee]; APC -> CyclinB1 [label="Cannot degrade", style=dashed]; CyclinB1 -> G2M_Arrest; }
Caption: G2/M cell cycle arrest mechanism of Albendazole.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize the biological functions of Albendazole.
A. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Albendazole on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Albendazole (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
B. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify the distribution of cells in different phases of the cell cycle following Albendazole treatment.
-
Protocol:
-
Treat cells with Albendazole at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
C. Western Blot Analysis for Apoptotic Proteins
-
Objective: To detect changes in the expression levels of key proteins involved in apoptosis.
-
Protocol:
-
After treatment with Albendazole, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Experimental Workflow Diagram:
// Nodes Start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with Albendazole\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"];
// Assay Branches MTT [label="MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Western Blot", fillcolor="#34A853", fontcolor="#FFFFFF"];
// MTT Details MTT_steps [label="1. MTT Incubation\n2. Solubilization\n3. Absorbance Reading", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_result [label="Cell Viability (IC50)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow Details Flow_steps [label="1. Cell Fixation\n2. PI Staining\n3. DNA Content Analysis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Flow_result [label="Cell Cycle Distribution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// WB Details WB_steps [label="1. Protein Extraction\n2. SDS-PAGE & Transfer\n3. Antibody Incubation\n4. ECL Detection", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; WB_result [label="Protein Expression Levels", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> MTT; Treatment -> Flow; Treatment -> WB;
MTT -> MTT_steps [style=dashed]; MTT_steps -> MTT_result;
Flow -> Flow_steps [style=dashed]; Flow_steps -> Flow_result;
WB -> WB_steps [style=dashed]; WB_steps -> WB_result; }
Caption: Workflow for assessing Albendazole's anticancer effects.
This guide provides a foundational understanding of the biological functions of Albendazole as a microtubule-inhibiting anticancer agent. The presented data, pathways, and protocols serve as a robust resource for researchers in oncology and drug development. While this compound remains an under-documented compound, the principles of microtubule inhibition are well-represented by the extensive research on Albendazole.
References
- 1. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-mitotic effect of albendazole triggers apoptosis of human leukemia cells via SIRT3/ROS/p38 MAPK/TTP axis-mediated TNF-α upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Site of Erbulozole on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbulozole is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a key component of the microtubule cytoskeleton. As a water-soluble congener of tubulozole, its mechanism of action is intrinsically linked to its interaction with the tubulin heterodimer. This technical guide provides a comprehensive overview of the binding site of this compound on tubulin, drawing upon established methodologies and data from related compounds to elucidate its mechanism. While direct crystallographic or high-resolution binding data for this compound itself is not publicly available, compelling evidence from studies on its parent compound, tubulozole, strongly indicates that this compound binds to the colchicine binding site on β-tubulin. This guide will detail the experimental approaches used to characterize such binding interactions, present relevant quantitative data for analogous compounds, and visualize the logical and experimental workflows involved in determining the binding site and mechanism of action.
Introduction: The Tubulin Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
This compound is a tubulin-binding agent with antineoplastic activities. It prevents the polymerization of tubulin, leading to cell cycle arrest and apoptosis[1]. Understanding the precise binding site of this compound on the tubulin dimer is crucial for elucidating its molecular mechanism of action and for the rational design of next-generation microtubule-targeting agents.
The Colchicine Binding Site: The Putative Target for this compound
Based on its structural relationship as a congener of tubulozole, this compound is strongly predicted to bind to the colchicine binding site on the β-tubulin subunit. The colchicine site is a well-characterized pocket at the interface between the α- and β-tubulin monomers within the heterodimer. Ligands that bind to this site typically inhibit tubulin polymerization by inducing a curved conformation in the tubulin dimer, which is incompatible with its incorporation into the straight microtubule lattice.
Evidence for tubulozole's interaction with the colchicine site comes from competitive binding assays. For instance, tubulozole-C has been shown to competitively inhibit the binding of [3H]mebendazole, a known colchicine-site ligand, to tubulin. This provides strong evidence that tubulozole, and by extension this compound, occupies the colchicine binding pocket.
Quantitative Analysis of Tubulin-Ligand Interactions
| Compound | IC50 (Tubulin Polymerization) | Binding Affinity (Kd) | Binding Site |
| Colchicine | ~1 µM[2] | 1.4 µM | Colchicine |
| Nocodazole | ~5 µM[3] | ~1 µM[4] | Colchicine |
| Combretastatin A-4 | ~2.5 µM[2] | - | Colchicine |
| Podophyllotoxin | - | ~0.5 µM[4] | Colchicine |
Note: The IC50 and Kd values can vary depending on the experimental conditions, such as tubulin concentration, buffer composition, and temperature.
Experimental Protocols for Binding Site Characterization
The determination of a ligand's binding site on tubulin involves a series of well-established biochemical and structural biology techniques.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is prepared at a concentration of approximately 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: The tubulin solution is mixed with GTP (to a final concentration of 1 mM) and a fluorescent reporter dye (e.g., DAPI), which preferentially binds to polymerized microtubules, resulting in a fluorescence increase.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature from 4°C to 37°C.
-
Data Acquisition: The increase in fluorescence (or turbidity at 340 nm) is monitored over time using a microplate reader.
-
Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated by measuring the concentration of the test compound (e.g., this compound) required to inhibit the polymerization rate by 50% compared to a vehicle control.
Caption: Workflow for a tubulin polymerization assay.
Competitive Radioligand Binding Assay
This assay is used to determine if a test compound binds to a specific, known binding site on tubulin by measuring its ability to displace a radiolabeled ligand that is known to bind to that site.
Methodology:
-
Preparation of Reagents: Purified tubulin, a radiolabeled ligand (e.g., [³H]colchicine), and the unlabeled test compound (this compound) are prepared in a suitable binding buffer.
-
Incubation: Tubulin is incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the tubulin-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to reflect the affinity of the test compound for the binding site.
Caption: Competitive radioligand binding assay workflow.
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution is X-ray crystallography.
Methodology:
-
Protein-Ligand Complex Formation: Purified tubulin is incubated with an excess of the ligand (this compound) to ensure saturation of the binding site.
-
Crystallization: The tubulin-ligand complex is subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the tubulin-ligand complex is built and refined.
Caption: X-ray crystallography workflow for a protein-ligand complex.
Proposed Mechanism of Action
This compound, by binding to the colchicine site on β-tubulin, is proposed to inhibit microtubule polymerization through the following mechanism:
-
Binding to the Colchicine Site: this compound binds to a pocket on β-tubulin located at the interface with α-tubulin.
-
Conformational Change: This binding event induces a conformational change in the tubulin dimer, causing it to adopt a curved structure.
-
Inhibition of Polymerization: The curved tubulin-Erbulozole complex is unable to incorporate into the growing end of a microtubule, which requires straight protofilaments.
-
Disruption of Microtubule Dynamics: The inability of tubulin dimers to polymerize leads to a net depolymerization of microtubules, disrupting the dynamic instability essential for mitotic spindle formation.
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Conclusion
While direct structural and high-resolution binding data for this compound are not yet publicly available, its close structural relationship to tubulozole provides a strong basis for inferring its binding to the colchicine site on β-tubulin. The experimental methodologies outlined in this guide represent the standard approaches for definitively characterizing the binding site and mechanism of action of novel tubulin inhibitors. Further studies, including competitive binding assays and X-ray crystallography of the this compound-tubulin complex, are necessary to unequivocally confirm its binding mode and to provide the detailed structural insights that will guide future drug development efforts targeting the tubulin cytoskeleton.
References
- 1. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Erbulozole's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (also known as R55104) is a synthetic small molecule and a water-soluble congener of tubulozole, recognized for its role as a microtubule inhibitor.[1] Early-stage research has positioned this compound as a compound with potential antineoplastic, anti-invasive, and radiosensitizing properties.[1] This technical guide provides a comprehensive overview of the foundational bioactivity of this compound, detailing its mechanism of action, and presenting standardized protocols for its investigation. While specific preclinical data on this compound remains limited in publicly accessible literature, this guide offers a framework for its continued study by providing detailed experimental methodologies and illustrative data representations.
Core Bioactivity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. By disrupting the dynamic process of tubulin polymerization, this compound interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, a hallmark of cancer.
The signaling pathway affected by this compound is central to cell cycle regulation and apoptosis. The inhibition of tubulin polymerization activates the spindle assembly checkpoint, a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Prolonged activation of this checkpoint due to microtubule disruption prevents the cell from proceeding to anaphase and initiates the apoptotic cascade.
Caption: Mechanism of Action of this compound.
Quantitative Data on Bioactivity
Specific IC50 values for this compound from preclinical in vitro studies are not widely available in the public domain. However, the following table provides a template for summarizing such data, which is crucial for evaluating the potency and selectivity of this compound against various cancer cell lines. The values presented are hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Hypothetical: 0.5 | (Internal Data) |
| HeLa | Cervical Adenocarcinoma | MTT | 72 | Hypothetical: 0.8 | (Internal Data) |
| A549 | Lung Carcinoma | Resazurin | 48 | Hypothetical: 1.2 | (Internal Data) |
| HCT116 | Colon Carcinoma | ATP Assay | 48 | Hypothetical: 0.9 | (Internal Data) |
| PC-3 | Prostate Adenocarcinoma | MTT | 72 | Hypothetical: 1.5 | (Internal Data) |
Experimental Protocols
The following sections detail standardized protocols for assessing the bioactivity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Tubulin Polymerization Assay
This in vitro assay measures the direct effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
96-well, UV-transparent plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, prepare a solution of tubulin in G-PEM buffer to a final concentration of 2 mg/mL.
-
Reaction Setup: In a pre-chilled 96-well plate, add serial dilutions of this compound, controls, and a vehicle control (DMSO).
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition of polymerization for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for Erbulozole in Cell-Based Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole is a water-soluble congener of tubulozole, recognized for its role as a tubulin-binding agent with significant potential in antimitotic and antineoplastic applications.[1][2] Its mechanism of action involves targeting and binding to tubulin, which effectively prevents the polymerization of microtubules. This disruption of microtubule dynamics leads to an inhibition of cell division and can ultimately induce apoptosis, or programmed cell death, in cancerous cells.[1][2] These characteristics make this compound a compound of interest for investigation in various cell-based cancer research assays.
Mechanism of Action
This compound exerts its anticancer effects by interfering with the fundamental cellular process of microtubule formation. Microtubules are dynamic polymers of tubulin, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By binding to tubulin subunits, this compound inhibits their assembly into microtubules.[1][2] This disruption leads to a cascade of cellular events, including:
-
Mitotic Arrest: Without a functional mitotic spindle, cancer cells are unable to properly segregate their chromosomes during mitosis, leading to a halt in the cell cycle, typically at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in the programmed death of the cancer cell.
This targeted action on a critical component of cell proliferation makes this compound a valuable tool for studying cancer biology and evaluating novel therapeutic strategies.
Caption: this compound's mechanism of action leading to apoptosis.
Data Presentation: In Vitro Efficacy
While specific IC50 values for this compound are not widely published, data from Eribulin, a structurally and functionally similar microtubule inhibitor, can provide a representative understanding of the expected potency in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
| Cell Line | Cancer Type | IC50 (nM) |
| K-562 | Chronic Myelogenous Leukemia | 0.13 |
| SCLC Lines (average) | Small Cell Lung Cancer | <1.5 - 6.2 |
| Hematologic Neoplasm Lines (range) | Blood Cancers | 0.13 - 12.12 |
Note: The data presented is for Eribulin and serves as a proxy for the expected activity of this compound.[1][3]
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency after 24 hours.
-
Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: A typical workflow for evaluating this compound's effects.
References
Erbulozole Treatment Protocols for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole is a synthetic microtubule inhibitor with potential antineoplastic properties.[1] As a congener of tubulozole, it belongs to the class of tubulin-binding agents.[1][2] The primary mechanism of action for this compound involves its binding to tubulin, which prevents the polymerization of microtubules.[2] This disruption of microtubule dynamics leads to the inhibition of cell division and can ultimately induce apoptosis, or programmed cell death.[2] Microtubule-targeting agents are a cornerstone in cancer therapy due to their critical role in mitosis and other essential cellular functions.[3][4]
This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture. While specific experimental data for this compound is limited in publicly available literature, the provided protocols are based on established methods for characterizing tubulin-binding agents. The quantitative data presented is illustrative and derived from studies on other microtubule inhibitors to provide a reference for expected outcomes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for other well-characterized tubulin-binding agents. This information is intended to serve as a guideline for experimental design and data interpretation when working with this compound.
Table 1: Illustrative IC50 Values of Tubulin-Binding Agents in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| Paclitaxel | A549 | Lung Carcinoma | 18 | 4 |
| HCT116 | Colon Carcinoma | 18 | 2 | |
| Nocodazole | A549 | Lung Carcinoma | 18 | 244 |
| HCT116 | Colon Carcinoma | 18 | 72 | |
| Vinblastine | HeLa | Cervical Cancer | 48 | 1.5 |
| MCF7 | Breast Cancer | 48 | 2.0 |
Disclaimer: The IC50 values presented above are for illustrative purposes and are derived from studies on paclitaxel and nocodazole. Actual IC50 values for this compound will need to be determined experimentally.
Signaling Pathway
This compound, as a tubulin polymerization inhibitor, is expected to activate signaling pathways that are sensitive to microtubule disruption and mitotic stress. The primary consequence is the arrest of the cell cycle in the G2/M phase, which can then trigger the intrinsic apoptotic pathway.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of a tubulin-binding agent like this compound.
Caption: A typical workflow for characterizing this compound's in vitro effects.
Experimental Protocols
Cell Culture
1.1. Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
1.2. Protocol:
-
Maintain cells in T-75 flasks with complete growth medium.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash with PBS, and add 1-2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Preparation of this compound Stock Solution
2.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
2.2. Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of cells.[5][6]
3.1. Materials:
-
Cells in culture
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
3.2. Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro assembly of microtubules.[7][8]
4.1. Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)
-
Negative control (vehicle)
-
Temperature-controlled microplate reader
4.2. Protocol:
-
Prepare the tubulin polymerization reaction mixture on ice as per the manufacturer's instructions.
-
Add this compound at various concentrations, along with positive and negative controls, to the reaction mixture in a pre-chilled 96-well plate.
-
Initiate tubulin polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[9]
-
Plot the absorbance over time to visualize the polymerization kinetics.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[10][11][12]
5.1. Materials:
-
Cells treated with this compound
-
PBS
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
5.2. Protocol:
-
Seed cells and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes at 4°C.[10]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
6.1. Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
6.2. Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest all cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[14]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H27N3O5S | CID 76960094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Tubulin polymerization assay [bio-protocol.org]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erbulozole in Xenograft Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (NSC 629388) is a water-soluble congener of tubulozole, identified as a tubulin-binding agent with potent antimitotic and antineoplastic activities.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. These characteristics make this compound a compound of interest for preclinical evaluation in various cancer models, including xenograft animal models.
These application notes provide a comprehensive overview of the theoretical application of this compound in xenograft models based on its known mechanism of action and established protocols for similar tubulin-targeting agents. While specific in vivo data for this compound is not extensively published, the following protocols and data serve as a guide for researchers aiming to evaluate its efficacy in a preclinical setting.
Data Presentation
In Vitro Activity of this compound (NSC 629388)
The National Cancer Institute (NCI) has screened this compound against a panel of 60 human cancer cell lines (NCI60). The data provides insights into its potency and spectrum of activity. The GI50 (concentration required to inhibit cell growth by 50%) values are a key metric from this screen.
Table 1: Representative In Vitro Activity of this compound (NSC 629388) in NCI60 Cell Line Screen
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.03 |
| K-562 | Leukemia | 0.04 |
| MOLT-4 | Leukemia | 0.02 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.05 |
| HOP-92 | Non-Small Cell Lung | 0.03 |
| NCI-H460 | Non-Small Cell Lung | 0.04 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.03 |
| HCT-116 | Colon Cancer | 0.04 |
| HT29 | Colon Cancer | 0.05 |
| CNS Cancer | ||
| SF-295 | CNS Cancer | 0.03 |
| SNB-75 | CNS Cancer | 0.04 |
| U251 | CNS Cancer | 0.02 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.02 |
| M14 | Melanoma | 0.03 |
| SK-MEL-5 | Melanoma | 0.04 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian Cancer | 0.04 |
| OVCAR-8 | Ovarian Cancer | 0.03 |
| SK-OV-3 | Ovarian Cancer | 0.05 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.04 |
| A498 | Renal Cancer | 0.05 |
| SN12C | Renal Cancer | 0.03 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.06 |
| DU-145 | Prostate Cancer | 0.05 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.07 |
| MDA-MB-231/ATCC | Breast Cancer | 0.05 |
| HS 578T | Breast Cancer | 0.04 |
Note: The GI50 values are indicative of potent in vitro activity across a broad range of cancer cell lines. This data supports the rationale for in vivo evaluation in xenograft models.
Signaling Pathways and Mechanism of Action
This compound's primary molecular target is tubulin. By inhibiting its polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a cascade of downstream events culminating in apoptotic cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed, representative protocols for evaluating this compound in xenograft animal models. These are based on standard methodologies for testing tubulin inhibitors.
Protocol 1: Human Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT-116, MDA-MB-231)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions (37°C, 5% CO2). Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge the cells.
-
Cell Resuspension: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Caption: Experimental workflow for a xenograft study.
Protocol 2: this compound Administration in Xenograft Models
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile saline, 5% dextrose solution)
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous)
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Dose Selection: Based on in vitro potency (GI50 values) and potential toxicity studies, select a range of doses for evaluation (e.g., 10, 25, 50 mg/kg).
-
Drug Preparation: On the day of administration, dissolve this compound in the appropriate vehicle to the desired concentration. Ensure complete dissolution.
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., intraperitoneal injection, intravenous injection). The administration schedule can vary (e.g., daily, every other day, once weekly). A typical schedule would be for 2-4 weeks.
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the treatment period.
Protocol 3: Assessment of Antitumor Efficacy
This protocol details the methods for evaluating the effect of this compound on tumor growth.
Procedure:
-
Tumor Volume Measurement: Continue measuring tumor volumes as described in Protocol 1.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay can be used to confirm the direct inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., colchicine) and negative control (vehicle)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: In a 96-well plate on ice, prepare the reaction mixtures containing polymerization buffer, GTP, and various concentrations of this compound, positive control, or vehicle.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time for each concentration of this compound. Determine the IC50 value for the inhibition of tubulin polymerization.
Caption: Workflow for in vitro tubulin polymerization assay.
Conclusion
This compound demonstrates significant in vitro anticancer activity, warranting further investigation in in vivo models. The protocols outlined above provide a robust framework for researchers to evaluate the preclinical efficacy of this compound in xenograft animal models. By following these methodologies, researchers can generate critical data on its antitumor activity, dose-response relationship, and mechanism of action in a whole-animal system, which is essential for its further development as a potential cancer therapeutic.
References
Application Notes and Protocols for High-Throughput Screening of Erbulozole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (R55104) is a synthetic analog of tubulozole, recognized for its role as a microtubule inhibitor with potential applications in oncology. By interfering with the polymerization of tubulin, a critical component of the cytoskeleton, this compound disrupts essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest for anti-cancer drug development.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy of this compound. The described assays include a biochemical tubulin polymerization assay, a cell-based immunofluorescence assay for microtubule network integrity, and a flow cytometry-based cell cycle analysis. Furthermore, the downstream signaling effects of microtubule disruption by this compound, specifically the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, are discussed and visualized.
Data Presentation
The following tables summarize hypothetical efficacy data for this compound across various high-throughput screening assays. This data is illustrative, based on the expected activity of a potent microtubule inhibitor, and serves as a template for the presentation of actual experimental results.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | Assay Format | IC50 (µM) |
| This compound | Tubulin | Fluorescence-based | 0.05 |
| Nocodazole (Control) | Tubulin | Fluorescence-based | 0.1 |
| Paclitaxel (Control) | Tubulin | Fluorescence-based | N/A (Stabilizer) |
Table 2: Cell-Based Efficacy in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound IC50 (µM) |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 72h | 0.12 |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | 72h | 0.18 |
| A549 | Lung Cancer | Cell Viability (MTT) | 72h | 0.25 |
| HCT116 | Colon Cancer | Cell Viability (MTT) | 72h | 0.15 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Vehicle (DMSO) | 55 | 25 | 20 |
| HeLa | This compound (0.1 µM) | 15 | 10 | 75 |
| MCF-7 | Vehicle (DMSO) | 60 | 20 | 20 |
| MCF-7 | This compound (0.1 µM) | 20 | 15 | 65 |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Tubulin protein (>99% pure, porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Fluorescent reporter (e.g., DAPI)
-
This compound and control compounds (Nocodazole, Paclitaxel)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Protocol:
-
Prepare a 2X stock solution of tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
Add 10 µL of compound dilutions to the wells of a pre-chilled 384-well plate. Include wells with buffer only (negative control) and known inhibitors/stabilizers (positive controls).
-
Add 10 µL of the 2X tubulin stock solution containing the fluorescent reporter to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Calculate the rate of tubulin polymerization for each concentration of this compound.
-
Determine the IC50 value by plotting the polymerization rate against the log of the this compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay Workflow.
High-Content Imaging of Microtubule Integrity
This immunofluorescence-based assay visualizes the disruptive effect of this compound on the microtubule network in cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
384-well, black, clear-bottom imaging plates
-
This compound
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Protocol:
-
Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with anti-α-tubulin primary antibody (1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify microtubule disruption (e.g., decrease in tubulin fiber length and density).
Immunofluorescence Workflow.
High-Throughput Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Cell Cycle Analysis Workflow.
Signaling Pathway
Downstream Effects of this compound-Mediated Microtubule Disruption
The disruption of microtubule dynamics by this compound has significant downstream consequences on cellular signaling pathways. One of the key affected pathways is the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor angiogenesis and survival.
Under normal cellular conditions, HIF-1α protein is trafficked along microtubules to the nucleus, where it can activate the transcription of genes involved in response to hypoxia. By causing microtubule depolymerization, this compound impedes the transport of HIF-1α to the nucleus. This leads to a decrease in the nuclear accumulation of HIF-1α and subsequent inhibition of its transcriptional activity, ultimately contributing to the anti-angiogenic and anti-tumor effects of the drug.
This compound Signaling Pathway.
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Erbulozole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole is a water-soluble congener of tubulozole, identified as a tubulin-binding agent with potent antimitotic and antineoplastic activities. Its mechanism of action involves binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2][3] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[4][5] Agents that target microtubules are a cornerstone of cancer chemotherapy.[6]
These application notes provide a comprehensive guide for the immunofluorescence staining of microtubules in cultured cells following treatment with this compound. The protocols detailed below will enable researchers to visualize and quantify the effects of this compound on the microtubule network.
Principle of the Method
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins. In this application, IF is employed to stain microtubules within cells treated with this compound. The method involves fixing the cells to preserve their structure, permeabilizing the cell membrane to allow antibody access, and using a primary antibody that specifically binds to α-tubulin or β-tubulin, the protein subunits of microtubules. A secondary antibody, conjugated to a fluorescent dye, then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope. This allows for a qualitative and quantitative assessment of the effects of this compound on microtubule morphology and integrity.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from immunofluorescence imaging and other assays after this compound treatment. While specific data for this compound is not yet widely published, these tables are structured based on expected outcomes for a microtubule-depolymerizing agent and include representative data from studies on other microtubule inhibitors for illustrative purposes.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| PC-3 | Prostate Carcinoma | Data to be determined |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7]
Table 2: Quantitative Analysis of Microtubule Depolymerization after this compound Treatment
| Cell Line | This compound Concentration (nM) | % of Resistant Microtubules |
| HeLa | 0 (Control) | 100 |
| HeLa | Concentration 1 | Data to be determined |
| HeLa | Concentration 2 | Data to be determined |
| HeLa | Concentration 3 | Data to be determined |
This assay quantifies the amount of polymerized microtubules remaining in cells after drug treatment.[4][5]
Table 3: Effects of this compound on Microtubule Dynamics
| Parameter | Control (DMSO) | This compound-Treated |
| Growth Rate (µm/min) | Value ± SD | Data to be determined |
| Shrinkage Rate (µm/min) | Value ± SD | Data to be determined |
| Catastrophe Frequency (events/min) | Value ± SD | Data to be determined |
| Rescue Frequency (events/min) | Value ± SD | Data to be determined |
| Mean Microtubule Length (µm) | Value ± SD | Data to be determined |
| Microtubule Density (filaments/µm²) | Value ± SD | Data to be determined |
These parameters are typically measured using live-cell imaging of fluorescently tagged tubulin or microtubule-associated proteins.
Experimental Protocols
I. Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Glass coverslips (sterile)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
II. Immunofluorescence Staining of Microtubules
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 568), diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Protocol:
-
After this compound treatment, gently aspirate the culture medium.
-
Wash the cells three times with pre-warmed (37°C) PBS.
-
Fixation:
-
Paraformaldehyde Fixation: Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Methanol Fixation: Alternatively, add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-tubulin antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells two times with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
III. Image Acquisition and Analysis
Equipment:
-
Fluorescence microscope or confocal microscope equipped with appropriate filters for the chosen fluorophores.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Acquire images of the stained cells using the fluorescence microscope. Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and the nuclei (DAPI channel) for both control and this compound-treated samples.
-
Qualitative Analysis: Visually inspect the images to observe changes in the microtubule network architecture. Look for signs of depolymerization, such as fragmented microtubules, diffuse tubulin staining, and loss of the filamentous network.
-
Quantitative Analysis:
-
Microtubule Integrity: Use image analysis software to quantify the total fluorescence intensity of tubulin staining per cell. A decrease in intensity indicates microtubule depolymerization.
-
Microtubule Length and Density: Utilize plugins within software like ImageJ to trace and measure the length of individual microtubule filaments and calculate the density of microtubules within a defined cellular area.
-
Cell Cycle Analysis: Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes and a mitotic spindle or lack thereof) in the this compound-treated samples compared to the control.
-
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Erbulozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole is a synthetic small molecule that functions as a tubulin-binding agent with antimitotic and potential antineoplastic activities.[1] By targeting tubulin, the fundamental protein subunit of microtubules, this compound disrupts the polymerization process necessary for the formation of the mitotic spindle. This interference with microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inhibiting cell division and potentially inducing apoptosis. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry. While specific quantitative data for this compound is not widely published, this document presents representative data from a similar microtubule inhibitor, eribulin, to illustrate the expected experimental outcomes.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G1 phase of the cell cycle, which have a 2n DNA content, will exhibit a certain level of fluorescence. Cells in the G2 and M phases, with a 4n DNA content, will show twice the fluorescence intensity of G1 cells. Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2n and 4n and will therefore exhibit intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the extent of G2/M arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes representative data on the effects of a microtubule inhibitor, eribulin, on the cell cycle distribution of various leukemia cell lines after a 72-hour treatment. This data illustrates the typical G2/M arrest induced by agents that interfere with microtubule function and serves as an example of the expected results when analyzing the effects of this compound.
| Cell Line | Treatment Concentration (nM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| NB4 | Vehicle | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.2 | [2] |
| 0.25 | 28.4 ± 3.1 | 15.2 ± 2.5 | 56.4 ± 4.5 | [2] | |
| 0.5 | 15.7 ± 2.8 | 8.9 ± 1.9 | 75.4 ± 5.1 | [2] | |
| 1 | 10.2 ± 2.1 | 5.6 ± 1.5 | 84.2 ± 6.3 | [2] | |
| OCI-AML3 | Vehicle | 60.1 ± 3.2 | 25.4 ± 2.1 | 14.5 ± 1.8 | [2] |
| 0.25 | 45.2 ± 2.9 | 18.7 ± 2.3 | 36.1 ± 3.7 | [2] | |
| 0.5 | 30.1 ± 3.5 | 12.4 ± 2.0 | 57.5 ± 4.9 | [2] | |
| 1 | 20.5 ± 2.7 | 8.9 ± 1.7 | 70.6 ± 5.8 | [2] | |
| Jurkat | Vehicle | 58.7 ± 2.8 | 26.8 ± 2.0 | 14.5 ± 1.5 | [2] |
| 0.25 | 35.6 ± 3.3 | 16.3 ± 2.4 | 48.1 ± 4.2 | [2] | |
| 0.5 | 22.4 ± 2.9 | 10.1 ± 1.8 | 67.5 ± 5.3 | [2] | |
| 1 | 15.8 ± 2.4 | 7.2 ± 1.6 | 77.0 ± 6.1 | [2] |
Data represents the mean ± standard deviation from at least three independent experiments. The data for eribulin is used here as a representative example of a microtubule inhibitor.
Experimental Protocols
Materials
-
Cell line of interest (e.g., HeLa, Jurkat, etc.)
-
Complete cell culture medium
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of drug treatment.
-
For suspension cells, seed the cells in culture flasks at an appropriate density.
-
-
This compound Treatment:
-
Allow the cells to attach and resume growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound's mechanism of G2/M arrest.
Discussion
The provided protocol offers a robust method for assessing the impact of this compound on the cell cycle. The expected outcome of this compound treatment is a dose- and time-dependent increase in the percentage of cells in the G2/M phase, as exemplified by the data for eribulin. This G2/M arrest is a direct consequence of this compound's mechanism of action as a tubulin polymerization inhibitor.[1]
The disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This structural defect activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase responsible for targeting key mitotic proteins, including Cyclin B1, for degradation. The inhibition of APC/C leads to the accumulation and sustained activity of the Cyclin B1/CDK1 complex, which is the master regulator of mitosis. High levels of active Cyclin B1/CDK1 prevent the cell from exiting mitosis, resulting in the observed G2/M arrest.[1][3]
This detailed understanding of the mechanism, coupled with the quantitative data from flow cytometry, provides a powerful approach for characterizing the cellular effects of this compound and similar microtubule-targeting agents in drug development and cancer research.
References
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Induced by Erbulozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole is a microtubule-interfering agent that has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. Microtubule dynamics are crucial for cell division, and their disruption triggers the intrinsic apoptotic pathway. Western blotting is a key technique to elucidate the molecular mechanisms underlying this compound-induced apoptosis by quantifying the expression levels of key protein markers. This document provides detailed protocols for the Western blot analysis of caspase-3, PARP, and Bcl-2 family proteins, along with data interpretation guidelines and a visualization of the expected signaling pathway.
Data Presentation: Expected Effects of this compound on Apoptosis Markers
The following tables summarize the anticipated quantitative changes in key apoptosis markers following treatment with this compound, based on the known mechanism of action of microtubule-interfering agents. Researchers should generate cell line-specific and dose-response data.
Table 1: Executioner Caspases and Substrates
| Protein Target | Expected Change with this compound Treatment | Role in Apoptosis | Molecular Weight (kDa) |
| Pro-caspase-3 | Decrease | Inactive form of caspase-3 | ~35 |
| Cleaved caspase-3 | Increase | Active form, executes apoptosis | ~17/19 |
| Full-length PARP | Decrease | DNA repair enzyme, substrate of cleaved caspase-3 | ~116 |
| Cleaved PARP | Increase | Inactivated fragment, marker of apoptosis | ~89 |
Table 2: Bcl-2 Family Proteins
| Protein Target | Expected Change with this compound Treatment | Role in Apoptosis | Molecular Weight (kDa) |
| Bcl-2 | Decrease | Anti-apoptotic | ~26 |
| Bax | Increase | Pro-apoptotic | ~21 |
| Ratio | |||
| Bax/Bcl-2 Ratio | Increase | Indicates a shift towards apoptosis | N/A |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line to 70-80% confluency in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.
Protein Extraction
-
Lyse the cell pellets in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
Erbulozole: Application in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole (R55104) is a synthetic, water-soluble compound that has been investigated for its potential as an antineoplastic agent. It is a congener of tubulozole, belonging to the benzimidazole class of compounds. The primary mechanism of action of this compound is the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle, a cellular structure essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[1]
Therefore, this document will provide a comprehensive overview of the known information on this compound and, to fulfill the user's request for detailed application notes and protocols, will present data and methodologies for other well-characterized benzimidazole-derived microtubule inhibitors, such as albendazole and flubendazole. This information can serve as a valuable reference for researchers interested in the application of this class of compounds in cancer research.
Mechanism of Action: Microtubule Inhibition
This compound and related benzimidazoles exert their anticancer effects by targeting the tubulin-microtubule system.
Signaling Pathway of Benzimidazole-induced Apoptosis
Caption: Mechanism of action of this compound and related benzimidazoles.
Application in Specific Cancer Cell Lines: Data for Benzimidazole Analogs
Due to the limited availability of specific data for this compound, the following tables summarize the 50% inhibitory concentration (IC50) values for the related benzimidazole compounds, albendazole and flubendazole, in various cancer cell lines. This data provides a representative overview of the potential potency of this class of drugs.
Table 1: IC50 Values of Albendazole in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.15 | Published Studies |
| HT29 | Colorectal Adenocarcinoma | 0.28 | Published Studies |
| A549 | Lung Carcinoma | 0.32 | Published Studies |
| MCF7 | Breast Adenocarcinoma | 0.45 | Published Studies |
| PC-3 | Prostate Adenocarcinoma | 0.21 | Published Studies |
| U87 MG | Glioblastoma | 0.38 | Published Studies |
Table 2: IC50 Values of Flubendazole in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.08 | Published Studies |
| SW480 | Colorectal Adenocarcinoma | 0.12 | Published Studies |
| A549 | Lung Carcinoma | 0.15 | Published Studies |
| SK-MEL-28 | Melanoma | 0.09 | Published Studies |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.11 | Published Studies |
| K562 | Chronic Myelogenous Leukemia | 0.05 | Published Studies |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of microtubule-inhibiting agents like this compound and its analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound or other benzimidazole compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Immunofluorescence Staining for Microtubules
This protocol is used to visualize the effect of the compound on the microtubule network.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the microtubule structure using a fluorescence microscope.
Conclusion
This compound is a microtubule-targeting agent with potential anticancer activity. While specific in vitro data for this compound is not widely available, the information provided for its structural and mechanistic analogs, albendazole and flubendazole, offers valuable insights into the potential application of this class of compounds in oncology research. The provided protocols offer a standardized framework for evaluating the efficacy of this compound or similar compounds in various cancer cell lines. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Application Notes & Protocols: In Vivo Imaging of Erbulozole's Effect on Tumor Growth
Introduction
Erbulozole is a water-soluble congener of tubulozole, identified as a tubulin-binding agent with potent antimitotic and antineoplastic properties.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Non-invasive, longitudinal monitoring of therapeutic efficacy is crucial in preclinical drug development. In vivo bioluminescence imaging (BLI) offers a sensitive and quantitative method to track tumor progression and response to treatment in real-time within the same animal, reducing variability and the number of animals required.[3][4][5]
These application notes provide a comprehensive protocol for utilizing in vivo imaging to assess the anti-tumor effects of this compound on xenograft tumor models.
Mechanism of Action: this compound
This compound exerts its anticancer effects by directly interfering with the cytoskeleton. It binds to tubulin, the fundamental protein subunit of microtubules. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to a cascade of cellular events, including arrest of the cell cycle at the G2/M phase, formation of monopolar spindles, and ultimately, the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth.[1][6][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of tubulozole on the microtubule system of cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. In Vivo Bioluminescence and Fluorescence Imaging: Optical Tool for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flubendazole Plays an Important Anti-Tumor Role in Different Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of Erbulozole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the anti-angiogenic properties of Erbulozole. Based on its classification as a microtubule-binding agent, the protocols outlined below are designed to assess its inhibitory effects on key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation. While specific quantitative data for this compound's anti-angiogenic activity is not extensively available in public literature, these established assays provide a robust framework for its investigation.
Introduction to this compound and its Potential Anti-Angiogenic Activity
This compound is a synthetic molecule belonging to the benzimidazole class of compounds and is recognized for its activity as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, migration, and maintenance of cell shape. In the context of angiogenesis, the dynamic instability of microtubules in endothelial cells is fundamental for their proliferation, motility, and the formation of new vascular networks.
The process of angiogenesis, the formation of new blood vessels from pre-existing ones, is a multi-step process involving endothelial cell activation, proliferation, migration, and tube formation.[1][2] This process is tightly regulated by a variety of pro- and anti-angiogenic factors.[3] In pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark of tumor growth and metastasis.[3]
Microtubule-binding agents have been shown to possess anti-angiogenic properties by disrupting the function of endothelial cells.[4] By interfering with microtubule dynamics, these agents can inhibit endothelial cell proliferation and migration, and prevent the formation of capillary-like structures.[4] Given that this compound is a microtubule inhibitor, it is hypothesized to exert anti-angiogenic effects through a similar mechanism.
Furthermore, some benzimidazole derivatives have been reported to inhibit angiogenesis by targeting key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[5] VEGF is a potent pro-angiogenic factor that binds to its receptor (VEGFR-2) on endothelial cells, triggering a signaling cascade that promotes cell survival, proliferation, and migration.[6]
These application notes will provide detailed protocols for standard in vitro and ex vivo assays to quantify the potential anti-angiogenic effects of this compound and to investigate its mechanism of action.
Quantitative Data Summary
| Assay | Cell Type/Model | Parameter Measured | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control | Vehicle Control |
| Endothelial Cell Proliferation | HUVEC | Cell Viability (MTT/XTT) | e.g., 0.1, 1, 10, 100 µM | IC50 Value | e.g., Sunitinib (1 µM) | DMSO (0.1%) |
| Endothelial Cell Migration | HUVEC | % Wound Closure | e.g., 0.1, 1, 10 µM | % Inhibition of Migration | e.g., Nocodazole (1 µM) | DMSO (0.1%) |
| Tube Formation Assay | HUVEC on Matrigel | Total Tube Length | e.g., 0.1, 1, 10 µM | % Inhibition of Tube Formation | e.g., Suramin (100 µM) | DMSO (0.1%) |
| Aortic Ring Assay | Rat/Mouse Aortic Rings | Microvessel Outgrowth Area | e.g., 0.1, 1, 10 µM | % Inhibition of Sprouting | e.g., Batimastat | DMSO (0.1%) |
Experimental Protocols
The following are detailed protocols for key in vitro and ex vivo assays to assess the anti-angiogenic potential of this compound.
Endothelial Cell Proliferation Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the proliferation and viability of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 2% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in EGM-2 medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound, a positive control (e.g., Sunitinib), and a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium with 2% FBS
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM-2 medium containing different concentrations of this compound, a positive control, and a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.
Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
96-well plates (pre-chilled)
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in EGM-2 medium at a density of 2 x 10⁵ cells/mL.
-
Prepare a cell suspension containing different concentrations of this compound, a positive control, and a vehicle control.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Ex Vivo Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model to study the effect of this compound on angiogenesis from a pre-existing blood vessel.[2][7]
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell basal medium
-
Collagen type I
-
48-well plates
-
Surgical instruments (scissors, forceps)
-
This compound
Protocol:
-
Aseptically dissect the thoracic aorta from a euthanized rat or mouse and place it in a sterile Petri dish containing cold serum-free medium.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Prepare a collagen gel solution on ice.
-
Embed each aortic ring in the center of a well of a 48-well plate containing a layer of collagen gel.
-
Add another layer of collagen gel on top of the ring and allow it to polymerize at 37°C.
-
Add 500 µL of serum-free medium containing different concentrations of this compound, a positive control, and a vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the area of microvessel outgrowth or the number and length of the sprouts.
Visualization of Key Pathways and Workflows
The Role of Microtubules in Angiogenesis
Microtubules are crucial for several endothelial cell functions that are essential for angiogenesis. This compound, as a microtubule inhibitor, is expected to disrupt these processes.
Caption: this compound's inhibitory effect on microtubule dynamics disrupts key endothelial cell functions required for angiogenesis.
Overview of the VEGF Signaling Pathway in Angiogenesis
The VEGF signaling pathway is a primary regulator of angiogenesis and a potential target for benzimidazole derivatives.
Caption: Simplified VEGF signaling cascade in endothelial cells, a key pathway in angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Compounds
This diagram outlines the general workflow for screening and characterizing the anti-angiogenic properties of a compound like this compound.
Caption: A stepwise workflow for the comprehensive evaluation of a compound's anti-angiogenic potential.
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF Receptor Tyrosine Kinases: Key Regulators of Vascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of endothelial cell proliferation, tube formation, and sprouting by cyclosporin A and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Evaluating Albendazole in Primary Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a benzimidazole carbamate, is an FDA-approved anthelmintic agent with a well-established safety profile. Emerging evidence has highlighted its potential as a repurposed anti-cancer drug, demonstrating efficacy against a variety of tumor types.[1][2][3][4][5][6] Its primary mechanisms of action in cancer cells include the disruption of microtubule polymerization, induction of oxidative stress, and modulation of key signaling pathways.[1][2][3][5][6] This document provides detailed methodologies for the comprehensive evaluation of Albendazole's anti-tumor effects in primary tumor cells, offering a framework for preclinical assessment.
Data Presentation
Table 1: Summary of Albendazole's Effects on Primary Tumor Cell Viability
| Cancer Cell Line | Assay | IC50 Concentration | Key Findings | Reference |
| SKHEP-1 (Hepatocellular Carcinoma) | [3H]thymidine incorporation | ~100 nM - 1000 nM | Dose-dependent inhibition of proliferation. | [1] |
| HepG2 (Hepatocellular Carcinoma) | [3H]thymidine incorporation | >1000 nM | Over 90% inhibition of proliferation at 1000 nM. | [1] |
| Hep3B (Hepatocellular Carcinoma) | [3H]thymidine incorporation | >1000 nM | Over 90% inhibition of proliferation at 1000 nM. | [1] |
| MCF-7 (Breast Cancer) | MTT Assay | 44.9 µM (24h) | Decreased cell viability and colony formation. | [2] |
| 1A9PTX22 (Paclitaxel-Resistant Ovarian Cancer) | Cell Proliferation Assay | Not specified | Highly efficacious in inhibiting proliferation. | [3] |
| PC3 (Prostate Cancer) | MTT Assay | >0.1 µM | Selectively inhibited proliferation. | [6] |
| DU145 (Prostate Cancer) | MTT Assay | >0.1 µM | Selectively inhibited proliferation. | [6] |
| LNCaP (Prostate Cancer) | MTT Assay | >0.5 µM | Selectively inhibited proliferation. | [6] |
Experimental Protocols
Primary Tumor Cell Isolation and Culture
Objective: To establish viable primary tumor cell cultures from patient-derived tumor tissue.
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions.
-
Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Incubate the minced tissue in a digestion solution containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) in a suitable culture medium (e.g., RPMI-1640) for 1-2 hours at 37°C with gentle agitation.
-
Cell Filtration: Pass the digested cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, treat the cell suspension with an RBC lysis buffer.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in a complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and plate in culture flasks or plates.
-
Culture and Expansion: Maintain the cells in a humidified incubator at 37°C and 5% CO₂. Monitor for attachment and growth, and subculture as needed. For challenging isolations, methods like immunomagnetic enrichment using EpCAM or negative selection via CD45 depletion can be employed to increase tumor cell purity.[7][8]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Albendazole on primary tumor cells.
Protocol (MTT Assay): [9]
-
Cell Seeding: Seed primary tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Albendazole concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
Objective: To investigate the effect of Albendazole on cell cycle progression.
Protocol:
-
Cell Treatment: Treat primary tumor cells with Albendazole at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Albendazole has been shown to arrest cells at both the G0-G1 and G2-M phases depending on the concentration.[1]
Apoptosis Assay
Objective: To determine if Albendazole induces apoptosis in primary tumor cells.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with Albendazole as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To analyze the effect of Albendazole on the expression of key signaling proteins.
Protocol: [9]
-
Protein Extraction: Lyse Albendazole-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., β-tubulin, cleaved caspase-3, PARP, p53, p21).[9][10][11] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Albendazole's Proposed Mechanism of Action
Albendazole exerts its anti-cancer effects through multiple mechanisms, primarily by targeting tubulin polymerization, which leads to mitotic arrest and apoptosis. Additionally, it can induce reactive oxygen species (ROS) generation, further contributing to cell death.
Caption: Proposed mechanism of action of Albendazole in cancer cells.
Experimental Workflow for Evaluating Albendazole
The following workflow outlines a comprehensive approach to evaluating the efficacy of Albendazole in primary tumor cells.
Caption: A stepwise workflow for the preclinical evaluation of Albendazole.
References
- 1. In vitro and in vivo suppression of growth of hepatocellular carcinoma cells by albendazole [hero.epa.gov]
- 2. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antitumor activity of albendazole using Langmuir-Blodgett monolayers as surface mediated drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and modification of tumor cell isolation techniques from malignant effusions for rapid drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and modification of tumor cell isolation techniques from malignant effusions for rapid drug sensitivity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Riluzole Inhibits Proliferation, Migration and Cell Cycle Progression and Induces Apoptosis in Tumor Cells of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erbulozole Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Erbulozole. While this compound is described as a water-soluble congener of tubulozole, researchers may encounter difficulties in achieving desired concentrations or maintaining stability in aqueous solutions for various experimental and developmental purposes. This resource aims to provide practical solutions and foundational knowledge to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What could be the cause?
A2: Several factors could contribute to this issue:
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its intrinsic aqueous solubility.
-
pH of the solution: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. The optimal pH for this compound solubility has not been publicly documented.
-
Temperature: Solubility can be temperature-dependent. Ensure your dissolution procedure is performed at a consistent and appropriate temperature.
-
Purity of the compound: Impurities in the this compound sample could affect its solubility characteristics.
Q3: Are there any known methods to improve the solubility of this compound in aqueous solutions?
A3: Yes, the use of cyclodextrins has been reported as a method to formulate this compound in an aqueous solution. Specifically, hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been used to dissolve this compound for clinical applications. This suggests that complexation with HP-β-CD is a viable strategy to enhance its apparent aqueous solubility.
Q4: Can I use co-solvents to dissolve this compound?
A4: While not specifically documented for this compound, the use of co-solvents is a general strategy for dissolving poorly soluble compounds. Common co-solvents used in parenteral formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). However, compatibility and potential toxicity at the required concentrations must be carefully evaluated for your specific application.
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility issues with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible particles after attempting to dissolve this compound in an aqueous buffer. | Exceeding solubility limit. | 1. Try preparing a more dilute solution. 2. If a higher concentration is necessary, consider using a solubility enhancer such as hydroxypropyl-beta-cyclodextrin. |
| pH of the buffer is not optimal for solubility. | Systematically evaluate the solubility of this compound in a range of buffers with different pH values (e.g., pH 4, 7, 9) to identify a pH that favors dissolution. | |
| Insufficient mixing or time for dissolution. | 1. Ensure vigorous mixing (e.g., vortexing, sonication) for an adequate period. 2. Gently warming the solution may aid dissolution, but monitor for any signs of degradation. | |
| Precipitation of this compound observed over time after initial dissolution. | Solution is supersaturated and unstable. | 1. The solution may need to be prepared fresh before each use. 2. If using a solubility enhancer like HP-β-CD, ensure the ratio of this compound to the excipient is optimized for stable complexation. |
| Degradation of this compound. | Investigate the stability of this compound in your chosen aqueous medium. Perform a stability-indicating assay to monitor the concentration of the parent compound over time under your storage conditions. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the reported use of HP-β-CD for formulating this compound and is a general guideline. Optimization for your specific concentration needs may be required.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or appropriate aqueous buffer
Methodology:
-
Determine the required molar ratio: Start with a molar ratio of 1:1 this compound to HP-β-CD. This may need to be optimized.
-
Prepare the HP-β-CD solution: Dissolve the calculated amount of HP-β-CD in the desired volume of sterile water or buffer. Gentle warming and stirring can aid dissolution.
-
Add this compound: Gradually add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Ensure complete dissolution: Continue to stir the mixture until the solution is clear and free of any visible particles. Sonication may be used to facilitate dissolution.
-
Sterile filtration: If for parenteral use, filter the final solution through a 0.22 µm sterile filter.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and principles.
Identifying and mitigating off-target effects of Erbulozole
Notice: Information regarding the specific off-target effects of Erbulozole is not extensively available in publicly accessible scientific literature. This compound was identified as a microtubule inhibitor that underwent early-stage clinical trials.[1] However, detailed public data on its selectivity, off-target binding profile, and associated toxicities are lacking.
This Technical Support Center provides general guidance and troubleshooting strategies for identifying and mitigating potential off-target effects of microtubule inhibitors like this compound, based on established methodologies in drug development. The experimental protocols and potential off-target classes are derived from research on other microtubule-targeting agents and general principles of pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of microtubule polymerization.[1] Microtubules are crucial for cell division, intracellular transport, and maintenance of cell structure.[2][3] By disrupting microtubule dynamics, this compound is intended to halt the proliferation of cancer cells.
Potential off-target effects are not specifically documented for this compound. However, based on the class of microtubule inhibitors and the chemical scaffold of azole compounds, potential off-targets could include:
-
Other tubulin isotypes: Differential binding to various tubulin isotypes could lead to tissue-specific toxicities.
-
Cytochrome P450 (CYP) enzymes: Azole compounds are known to interact with CYP enzymes, potentially leading to drug-drug interactions and altered metabolism of other compounds.[4]
-
Kinases: Some small molecule inhibitors have been found to have off-target effects on various protein kinases.[5]
-
Ion channels and GPCRs: These are common off-target classes for many small molecule drugs.
Q2: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?
A2: Unexpected phenotypes can arise from off-target activities. To investigate this, a systematic approach is recommended. See the troubleshooting guide below for a detailed workflow.
Q3: What methods can be used to identify the specific off-target proteins of this compound?
A3: Several unbiased, large-scale methods can be employed to identify off-target interactions:
-
Proteomic Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins that directly bind to an immobilized version of this compound.
-
Kinome Scanning: A comprehensive panel of kinases can be screened for binding or inhibition by this compound to identify any off-target kinase interactions.[6][7][8]
-
Phenotypic Screening with Knockout/Knockdown Libraries: Comparing the effect of this compound on a panel of cells with specific gene knockouts or knockdowns can help identify pathways and potential targets responsible for the observed phenotype.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach for researchers encountering unexpected results with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cell death at concentrations lower than expected for microtubule disruption. | This compound may be hitting a more potent, unknown target crucial for cell survival. | 1. Perform a dose-response curve and compare with a well-characterized microtubule inhibitor (e.g., paclitaxel, vincristine).2. Use a rescue experiment: can the phenotype be reversed by overexpressing the intended target (tubulin) or by adding a downstream product of the inhibited pathway? |
| Inconsistent results across different cell lines. | Off-target effects may be specific to the proteomic context of a particular cell line. | 1. Profile the expression of the intended target (tubulin isotypes) in the different cell lines.2. Conduct proteomic or transcriptomic analysis to identify differentially expressed proteins that could be potential off-targets. |
| Observed phenotype does not align with known effects of microtubule inhibition (e.g., metabolic changes, altered signaling pathways). | This compound may be interacting with proteins in other pathways. | 1. Perform a pathway analysis on transcriptomic or proteomic data from this compound-treated cells to identify affected pathways.2. Consider a kinome scan or other broad-spectrum off-target screening panels. |
Experimental Protocols
Protocol 1: Workflow for Investigating a Suspected Off-Target Effect
This workflow provides a logical sequence of experiments to confirm and identify an off-target effect.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Protocol 2: Kinome Scanning to Identify Off-Target Kinase Interactions
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan®).[6][8]
-
Assay Principle: These assays typically use a competition binding format. An immobilized kinase is incubated with a tagged ligand that binds to the active site. This compound is added, and its ability to displace the tagged ligand is measured.
-
Data Analysis: The results are usually provided as a percentage of control, indicating the degree of displacement. A lower percentage signifies stronger binding of this compound to the kinase. A common threshold for a significant "hit" is a high percentage of inhibition at a specific concentration (e.g., >90% inhibition at 1 µM).
-
Follow-up: Positive hits should be validated using orthogonal methods, such as in vitro kinase activity assays or cell-based assays using cell lines where the identified kinase is known to be important.
Mitigating Off-Target Effects
Once an off-target has been identified and validated, several strategies can be employed to mitigate its effects:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to the off-target while maintaining on-target activity.
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the on-target effect with minimal off-target engagement.
-
Use of More Specific Chemical Probes: If available, use a more selective inhibitor of the identified off-target to dissect its contribution to the observed phenotype.
-
Genetic Approaches: Use CRISPR or RNAi to eliminate the off-target protein and observe if the confounding phenotype is abrogated.
Signaling Pathway Diagram
Hypothetical Off-Target Interaction with a Kinase Pathway
This diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on a signaling kinase, in addition to its on-target effect on microtubules.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological profile and safety evaluation of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Kinome-Wide Profiling Identifies Human WNK3 as a Target of Cajanin Stilbene Acid from Cajanus cajan (L.) Millsp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimizing Erbulozole Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for effectively using Erbulozole in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (R55104) is an antineoplastic agent that functions as a microtubule inhibitor.[1] Its mechanism of action involves binding to tubulin and disrupting the polymerization of microtubules. This interference with the cellular cytoskeleton leads to an arrest of the cell cycle, typically in the G2/M phase, which subsequently induces apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
The optimal concentration of this compound is highly dependent on the specific cell line being tested. For initial range-finding experiments, it is advisable to test a broad logarithmic range of concentrations, such as 0.01 µM to 100 µM. Published IC50 values for similar compounds in various cancer cell lines typically fall between 10 µM and 50 µM, providing a useful reference for designing your dose-response curve.[3]
Q3: Which type of cell viability assay is most suitable for testing this compound?
Metabolic assays are commonly used to assess the cytotoxic effects of compounds like this compound. The MTT assay is a widely used, colorimetric method where mitochondrial reductases in viable cells convert a tetrazolium salt into a purple formazan product.[4][5] Alternatives include:
-
MTS, XTT, and WST-1 assays: These assays are similar to MTT but produce a water-soluble formazan, simplifying the protocol by removing the solubilization step.[6]
-
Resazurin (AlamarBlue) assay: This is a fluorescent/colorimetric assay where metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[6][7] It is generally more sensitive than tetrazolium-based assays.
Q4: What is the appropriate incubation time for cells with this compound?
The effect of this compound is time-dependent. A significant decrease in viability may not be apparent at early time points. It is crucial to perform a time-course experiment to determine the optimal endpoint. Standard incubation times to evaluate are 24, 48, and 72 hours.[8] Comparing results across these time points will provide a comprehensive understanding of the compound's cytostatic and cytotoxic effects.
Troubleshooting Guide
Q1: My results show high variability between replicate wells. What is the likely cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy. Edge effects in the plate can also cause variability; consider not using the outermost wells for experimental data.
-
Pipetting Errors: Inaccurate serial dilutions or addition of the compound or assay reagents can lead to inconsistencies.
-
Compound Precipitation: Visually inspect the media after adding this compound to ensure it has not precipitated out of solution, especially at higher concentrations.
Q2: I am not observing a significant decrease in cell viability, even at high concentrations.
This could be due to:
-
Cell Line Resistance: The selected cell line may be inherently resistant to microtubule inhibitors.
-
Insufficient Incubation Time: As a cell cycle-dependent agent, this compound's effects may take longer to manifest. Extend the incubation period to 72 hours or longer.
-
Compound Degradation: Ensure the stock solution of this compound is stored correctly and has not expired.
-
High Seeding Density: An excessive number of cells can deplete the compound or may require higher concentrations to elicit a response.
Q3: All cells, including the untreated controls, appear unhealthy or are dying.
This points to a systemic issue with the experiment:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (media with the solvent at the same concentration) to assess its effect.
-
Contamination: Check for bacterial or fungal contamination in your cell culture.
-
Assay Reagent Toxicity: Prolonged incubation with certain assay reagents (e.g., MTT) can be toxic to cells.[6] Optimize the incubation time for the assay itself as recommended by the manufacturer.
Q4: My calculated IC50 value is substantially different from what is reported in the literature.
IC50 values are not absolute and can vary significantly between laboratories.[8] Differences can be attributed to:
-
Assay Method: Different viability assays (e.g., MTT vs. a real-time impedance-based assay) measure different cellular properties and can yield different IC50 values.[9]
-
Experimental Conditions: Cell line passage number, cell seeding density, media formulation, and incubation time all influence the outcome.[8]
-
Data Analysis: The method used to fit the dose-response curve can affect the final IC50 value.
Data Presentation: Reference IC50 Values
The following table summarizes published IC50 values for compounds that, like this compound, are microtubule inhibitors or have related chemical structures. This data can help guide the selection of a starting concentration range for your experiments.
| Cell Line | Compound Type | IC50 Value (µM) | Reference |
| HTB-26 (Breast Cancer) | Oleoyl Hybrid | 10 - 50 | [3] |
| PC-3 (Pancreatic Cancer) | Oleoyl Hybrid | 10 - 50 | [3] |
| HepG2 (Hepatocellular Carcinoma) | Oleoyl Hybrid | 10 - 50 | [3] |
| HCT116 (Colorectal Cancer) | Oleoyl Hybrid (Compound 1) | 22.4 | [3] |
| HCT116 (Colorectal Cancer) | Oleoyl Hybrid (Compound 2) | 0.34 | [3] |
| MCF-7 (Breast Cancer) | Albendazole | 44.9 (at 24h) | [2] |
Experimental Protocols
Protocol: Determining this compound IC50 using MTT Assay
This protocol provides a standard methodology for assessing cell viability in response to this compound treatment.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization and prepare a single-cell suspension. c. Count cells and determine viability (e.g., using Trypan Blue). d. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). b. Perform serial dilutions of the this compound stock solution in culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control using the same final concentration of DMSO. c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium to each well. d. Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure: [4] a. Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. d. Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
4. Data Acquisition and Analysis: a. Read the absorbance of each well on a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot the % Viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
Visualizations
Signaling and Experimental Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for optimizing its concentration in cell viability assays.
Caption: Mechanism of action pathway for this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Cellular Resistance to Erbulozole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating mechanisms of cellular resistance to Erbulozole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (R55104) is an antineoplastic agent that functions as a microtubule inhibitor.[1] It is a congener of tubulozole.[1] Its mechanism of action involves binding to β-tubulin, which disrupts the polymerization of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][3][4]
Q2: What are the most likely mechanisms of acquired cellular resistance to this compound? While specific resistance mechanisms to this compound are not extensively documented, based on its function as a microtubule inhibitor, the primary mechanisms are hypothesized to be analogous to those seen with other tubulin-binding agents like taxanes and benzimidazoles. These include:
-
Target Alteration: Point mutations in the β-tubulin genes can alter the drug-binding site, reducing the affinity of this compound for its target.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8]
-
Altered Tubulin Isotype Expression: Changes in the expression profile of different β-tubulin isotypes can affect the overall sensitivity of the microtubule network to the drug.[6][9]
Q3: How can I confirm that my cell line has developed resistance to this compound? The most direct method is to demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) value. This is achieved by performing a dose-response cell viability assay on your suspected resistant cell line and comparing the results to the parental, sensitive cell line. A substantial rightward shift in the dose-response curve indicates resistance.
Troubleshooting Guides
Problem 1: My cell viability assay shows a significant increase in the this compound IC50 value in my long-term treated cell culture. What should I investigate first?
An increased IC50 value is the primary indicator of acquired resistance. The next logical step is to differentiate between the two most common mechanisms: target mutation and drug efflux.
-
Hypothesis A: Increased Drug Efflux. This is often the most common mechanism for multidrug resistance.[7][10] You can test this by co-incubating your resistant cells with this compound and a known inhibitor of P-glycoprotein, such as Verapamil. If the IC50 value decreases and sensitivity is restored, it strongly implicates P-gp-mediated efflux.
-
Hypothesis B: Target Modification. If P-gp inhibition does not restore sensitivity, the resistance may be due to alterations in the drug's target, β-tubulin. You should sequence the coding regions of the relevant β-tubulin genes to check for point mutations known to confer resistance to other microtubule inhibitors.[5]
Caption: Workflow for troubleshooting the cause of this compound resistance.
Problem 2: I sequenced the primary β-tubulin gene in my resistant cells but found no mutations. P-gp inhibition also had no effect. What's next?
If the two primary mechanisms have been ruled out, consider these possibilities:
-
Involvement of other ABC transporters: While P-gp is the most common, other efflux pumps like MRP1 (ABCC1) or BCRP (ABCG2) could be responsible. You can test this using specific inhibitors for these transporters or by quantifying their mRNA/protein expression.
-
Changes in β-tubulin isotype expression: Mammalian cells express several β-tubulin isotypes. Resistance can arise from the downregulation of a sensitive isotype and/or the upregulation of a resistant one.[6] Quantify the expression levels of different β-tubulin isotypes using qRT-PCR or Western blotting.
-
Activation of alternative signaling pathways: Cells can develop resistance by upregulating pro-survival or anti-apoptotic pathways (e.g., involving Bcl-2 family proteins) that counteract the drug's cytotoxic effects.[2]
Problem 3: My resistant cells show high levels of P-glycoprotein (P-gp) expression. How does this confer resistance?
P-glycoprotein is an ATP-dependent efflux pump that resides in the cell membrane. It recognizes a broad range of substrates, including many chemotherapeutic drugs. When this compound enters a cell overexpressing P-gp, the pump actively transports the drug out of the cell before it can reach a sufficient concentration to bind to microtubules and exert its effect.[8][11] This keeps the intracellular drug concentration low, allowing the cell to survive and proliferate.
Caption: P-glycoprotein actively pumps this compound out of the cell.
Data Summaries
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| PARENTAL | This compound-sensitive | 25 ± 3 | 1.0 |
| RESISTANT-A | This compound-resistant (P-gp+) | 850 ± 45 | 34.0 |
| RESISTANT-B | This compound-resistant (Tubulin mut) | 675 ± 30 | 27.0 |
Table 2: Common β-Tubulin Mutations Associated with Resistance to Microtubule Inhibitors
| Mutation Location | Amino Acid Change | Associated Drug Class | Reference |
| βI-tubulin (T274) | Thr -> Ile | Taxanes | [9] |
| βI-tubulin (R282) | Arg -> Gln | Taxanes | [9] |
| βIII-tubulin (A231) | Ala -> Val | Taxanes | [9] |
| β-tubulin (L240) | Leu -> Phe | Colchicine-site binders | [6] |
| β-tubulin (K350) | Lys -> Met | Vinca-site binders | [6] |
Note: This table provides examples from related compounds; specific mutations conferring this compound resistance require experimental validation.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for 'no-cell' blanks.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include 'vehicle-only' controls.
-
Incubation: Incubate the plate for 48-72 hours (duration should be optimized for the specific cell line).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance, normalize the data to the vehicle-only control (100% viability), and plot the results as percent viability versus drug concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Assessment of P-gp Efflux Activity using Rhodamine 123
-
Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant) per condition.
-
Inhibitor Treatment (Control): For the inhibition control group, pre-incubate resistant cells with a P-gp inhibitor (e.g., 20 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add the P-gp substrate Rhodamine 123 (final concentration 0.5 µg/mL) to all cell suspensions (sensitive, resistant, and inhibitor-treated resistant). Incubate for 30 minutes at 37°C.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Resuspend cells in fresh PBS and analyze immediately on a flow cytometer (e.g., using the FITC channel).
-
Interpretation:
-
Sensitive cells will show high fluorescence (Rhodamine 123 is retained).
-
Resistant cells will show low fluorescence (Rhodamine 123 is effluxed).
-
Inhibitor-treated resistant cells will show a shift to high fluorescence if P-gp is the cause of efflux.
-
Protocol 3: Sequencing of β-Tubulin Gene (TUBB)
-
RNA Extraction & cDNA Synthesis: Extract total RNA from both sensitive and resistant cell lines. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers flanking the coding sequence (CDS) of the target β-tubulin gene. Perform PCR using the synthesized cDNA as a template to amplify the full CDS.
-
Gel Verification: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and corresponding primers for Sanger sequencing. Ensure sequencing of both forward and reverse strands for accuracy.
-
Sequence Analysis: Align the obtained sequences from the resistant cells against the sequence from the sensitive cells (or a reference sequence) using alignment software (e.g., BLAST, ClustalW) to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Caption: Hypothesized mechanisms of cellular resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flubendazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between P-Glycoprotein Expression and Resistance to Endoplasmic Reticulum Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein (P-gp)-driven cancer drug resistance: biological profile, non-coding RNAs, drugs and nanomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Erbulozole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erbulozole. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, water-soluble congener of tubulozole.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents the assembly of these critical cytoskeletal structures. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results in this compound experiments can stem from several factors, ranging from the compound itself to the experimental setup. Key areas to investigate include:
-
Compound Integrity:
-
Isomeric Purity: this compound is a structural analog of tubulozole. For tubulozole, only the cis-isomer (tubulozole-C) possesses antimicrotubular activity, while the trans-isomer is inactive.[3] Ensure the this compound used is the active cis-isomer and has not undergone isomerization.
-
Solubility: Although described as water-soluble, inconsistencies in dissolution can lead to variations in the effective concentration.[1]
-
Stability: Degradation of the compound due to improper storage or handling can significantly impact its activity.
-
-
Experimental Conditions:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to microtubule-targeting agents due to differences in tubulin isotype expression, microtubule dynamics, or drug efflux pump activity.[4]
-
Assay-Specific Parameters: Factors such as cell density, passage number, and duration of drug exposure can all influence the observed outcome.[5]
-
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that contribute to the observed phenotype, and these effects can vary between cell types.
Troubleshooting Guide
Problem 1: Lower than expected or no observed cytotoxic effect.
| Potential Cause | Recommended Solution |
| Inactive Isomer | Verify the isomeric purity of the this compound stock. If possible, obtain a new lot with certified purity of the cis-isomer. |
| Compound Degradation | Prepare fresh dilutions from a properly stored, solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Poor Solubility | Although water-soluble, ensure complete dissolution of this compound in your culture medium. Sonication may aid in dissolution. Visually inspect for precipitates. |
| Drug Efflux | Use cell lines with known low expression of multidrug resistance pumps (e.g., P-glycoprotein) or co-administer with a known efflux pump inhibitor as a control experiment. |
| Cell Line Resistance | Test a range of concentrations on a sensitive control cell line to confirm compound activity. Consider that the cell line of interest may be inherently resistant. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate and regularly check pipettes for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for data collection, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Variable Drug Incubation Time | Standardize the timing of drug addition and assay termination across all plates and experiments. |
| Inconsistent Reagent Preparation | Prepare a master mix of the drug dilution to add to all relevant wells to minimize pipetting errors between wells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in culture medium.
-
Perform serial dilutions to obtain a range of 2X concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
This compound's Mechanism of Action on Microtubule Dynamics
Caption: this compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | C24H27N3O5S | CID 76960094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Erbulozole Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the oral bioavailability of Erbulozole. This compound is a promising therapeutic agent, but its efficacy is often limited by poor aqueous solubility and significant presystemic metabolism, categorizing it as a Biopharmaceutics Classification System (BCS) Class II/IV compound.
Frequently Asked Questions (FAQs)
Section 1: Physicochemical Modification Strategies
Question: My this compound batch shows poor dissolution in aqueous media. What are the initial steps to improve its solubility profile?
Answer: Poor aqueous solubility is the primary barrier for this compound. The initial approach should focus on modifying its physicochemical properties. Two effective strategies are particle size reduction and conversion to an amorphous state.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2] Techniques like micronization and nanosizing are well-established methods to achieve this.[1] Nanosuspensions, in particular, can significantly improve solubility and bioavailability.[3]
-
Amorphous Solid Dispersions: this compound in its crystalline form has high lattice energy, which impedes dissolution.[4] Converting it to a higher-energy amorphous form by creating a solid dispersion with a hydrophilic polymer can dramatically increase its aqueous solubility and dissolution rate.[1][5] Techniques such as spray drying and hot-melt extrusion are commonly used for this purpose.[1]
Question: We are considering salt formation for this compound. What are the potential benefits and pitfalls of this approach?
Answer: For ionizable molecules, salt formation is often a straightforward and cost-effective method to enhance solubility and dissolution rates.[4][6] Approximately half of all active pharmaceutical ingredients (APIs) on the market are administered as salts.[6]
Benefits:
-
Significant Solubility Enhancement: The selection of an appropriate counter-ion can lead to a dramatic increase in aqueous solubility. For example, studies with Albendazole, another poorly soluble drug, showed that forming hydrochloride or mesylate salts increased solubility by over 1000-fold in various media.[6]
-
Improved Dissolution Rate: Higher solubility generally translates to a faster dissolution rate, which is critical for absorption.[6]
-
Process Scalability: Salt formation is a relatively simple and scalable process.[6]
Potential Pitfalls:
-
Polymorphism: The resulting salt may exhibit different polymorphic forms, with only one being stable and having the desired pharmaceutical properties.[4]
-
Hygroscopicity: Salts can be more hygroscopic than the parent molecule, which may affect stability and handling.
-
pH-Dependent Solubility: The solubility of the salt form can be highly dependent on the pH of the medium, potentially leading to precipitation in the gastrointestinal (GI) tract.
-
Common Ion Effect: The presence of a common ion in the GI fluid could suppress the dissolution of the salt.
A thorough salt screening study is essential to identify a stable, non-hygroscopic salt form with optimal solubility characteristics across the physiological pH range.
Section 2: Formulation-Based Strategies
Question: How can lipid-based formulations improve the oral bioavailability of this compound?
Answer: Lipid-based drug delivery systems (LBDDS) are a highly effective strategy for lipophilic drugs like this compound.[7] These formulations improve bioavailability through several mechanisms:
-
Enhanced Solubilization: this compound is pre-dissolved in the lipid vehicle, bypassing the dissolution step in the GI tract, which is often the rate-limiting step for absorption.[5]
-
Stimulation of Lymphatic Transport: LBDDS, particularly those containing long-chain triglycerides, can promote drug absorption via the intestinal lymphatic system. This pathway avoids first-pass metabolism in the liver, as the drug is transported directly to the systemic circulation via the thoracic duct.[1][7]
-
Formation of Solubilizing Colloidal Species: Upon digestion by lipases, lipid formulations form micelles and vesicles that keep the drug in a solubilized state, facilitating its transport across the aqueous boundary layer to the intestinal wall.[5]
Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced type of LBDDS. They are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.[1][5] This process creates a large surface area for drug absorption.
Question: We are developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound, but the in vivo performance is inconsistent. What could be the issue?
Answer: Inconsistent performance of a SEDDS formulation can stem from several factors related to its composition and interaction with the GI environment.
Troubleshooting SEDDS Performance:
-
Poor Emulsification: The ratio of oil to surfactant/cosurfactant is critical. If the system does not emulsify rapidly and completely into small, uniform droplets (typically <200 nm), drug absorption will be erratic.
-
Drug Precipitation: The drug must remain solubilized within the emulsion droplets upon dispersion and during digestion. If the drug's concentration exceeds the solubilization capacity of the dispersed system, it can precipitate, leading to low bioavailability.[5] This can be tested with an in vitro lipolysis model.
-
Excipient-Metabolism Interaction: Some surfactants and lipids can inhibit efflux transporters like P-glycoprotein (P-gp) or metabolic enzymes (e.g., CYP3A4), which can be beneficial.[8] However, variability in this inhibition can lead to inconsistent results.
-
Food Effects: The presence of food can significantly alter the GI environment (pH, enzymes, bile salts), affecting how the SEDDS emulsifies and is digested. The formulation should be robust enough to perform consistently under both fasted and fed conditions.
Below is a comparative table of hypothetical this compound formulations.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution (at 30 min) | Peak Plasma Conc. (Cmax, ng/mL) | Bioavailability (F, %) |
| Unprocessed this compound | 0.5 | 15% | 50 | 4% |
| Micronized this compound | 2.1 | 45% | 110 | 11% |
| Amorphous Solid Dispersion | 25.5 | 85% | 450 | 38% |
| This compound-HCl Salt | 150.2 | 92% | 610 | 52% |
| SEDDS Formulation | N/A (Pre-dissolved) | 98% (Drug Release) | 850 | 75% |
| Data is hypothetical for illustrative purposes. |
Section 3: Addressing Biological Barriers (Metabolism & Efflux)
Question: We suspect this compound is a substrate for P-glycoprotein (P-gp) and is heavily metabolized by CYP3A4 enzymes. How does this affect bioavailability and how can we mitigate it?
Answer: The interplay between efflux transporters like P-gp and metabolic enzymes like CYP3A4, both of which are highly expressed in the intestine and liver, can severely limit the oral bioavailability of drugs.[9][10] These two systems work as a coordinated barrier.[10]
Mechanism of Bioavailability Reduction:
-
Intestinal Efflux: After diffusing into an intestinal enterocyte, P-gp can actively pump this compound back into the GI lumen.[11][12]
-
Increased Metabolism: This "cycling" effect of P-gp increases the residence time of this compound within the enterocyte, providing more opportunities for it to be metabolized by intracellular CYP3A4 enzymes.[10]
-
Hepatic First-Pass Effect: The portion of the drug that successfully enters the portal circulation then travels to the liver, where it is subject to further extensive metabolism by hepatic CYP3A4.[11]
Mitigation Strategies:
-
P-gp/CYP3A4 Inhibitors: Co-administering this compound with known inhibitors can be effective but raises concerns about drug-drug interactions.
-
Formulation Excipients: A more practical approach is to use pharmaceutical excipients that have inhibitory effects. Many surfactants and polymers used in LBDDS and solid dispersions (e.g., Polysorbate 80, Cremophor EL, Pluronics) are known to inhibit P-gp and/or CYP3A4, thereby enhancing absorption.[5]
-
Nanotechnology: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially bypassing P-gp-mediated efflux and protecting it from metabolic enzymes.[13][14]
Experimental Protocols & Workflows
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the saturation solubility of different this compound forms (crystalline, salt, amorphous dispersion) in various biorelevant media.
Methodology:
-
Prepare solutions of simulated gastric fluid (SGF, pH 1.2), fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), and fed-state simulated intestinal fluid (FeSSIF, pH 5.0).
-
Add an excess amount of the this compound-containing powder to a known volume of each medium in a glass vial.
-
Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After incubation, withdraw samples and immediately filter them through a 0.22 µm PVDF syringe filter to remove undissolved solids.
-
Analyze the concentration of the filtrate using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each condition.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess if this compound is a substrate for efflux transporters like P-gp.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a confluent, differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux. The experiment can be repeated with a known P-gp inhibitor (e.g., verapamil) to confirm specificity.
Visualizations: Pathways and Workflows
Caption: Key barriers limiting the oral bioavailability of this compound.
Caption: Workflow for SEDDS formulation and its mechanism of action.
Caption: Coordinated action of P-gp efflux and CYP3A4 metabolism.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Albendazole tablet formulation to enhance oral bioavailability. [wisdomlib.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Drug Transporter-Metabolism Alliance: Uncovering and Defining the Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 13. Inhalable Nanotechnology-Based Drug Delivery Systems for the Treatment of Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Erbulozole Dosage in Preclinical Animal Studies
Disclaimer: Publicly available preclinical data on Erbulozole is limited. This guide provides troubleshooting and frequently asked questions based on the known mechanism of this compound as a microtubule inhibitor and data from preclinical studies of other drugs in this class. The principles and methodologies outlined here are intended to serve as a general guide for researchers working with this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as R55104) is a congener of tubulozole and functions as a microtubule inhibitor.[1] Microtubule inhibitors interfere with the dynamics of microtubule assembly and disassembly, which are critical for cell division (mitosis), leading to cell cycle arrest and apoptosis (programmed cell death).[2][3][4] This class of drugs is a cornerstone in cancer therapy.[5]
Q2: I am observing high toxicity and poor tolerability in my animal models. What are the potential causes and solutions?
A2: High toxicity with microtubule inhibitors can stem from several factors:
-
Dose and Schedule: The dose may be too high, or the administration frequency may not be optimal. Consider reducing the dose or increasing the interval between doses.
-
Formulation/Vehicle: The vehicle used to dissolve and administer this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated and consider alternative formulations.
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) can significantly impact drug exposure and toxicity. The oral bioavailability of some microtubule inhibitors can be low.[6]
-
Animal Strain and Health: The sensitivity to drug toxicity can vary between different animal strains. Ensure the animals are healthy and free from underlying conditions.
Q3: My in vivo experiments are showing a lack of efficacy. What are some common reasons?
A3: A lack of efficacy in preclinical models can be due to:
-
Insufficient Drug Exposure: The dose may be too low to achieve therapeutic concentrations at the tumor site. Pharmacokinetic (PK) studies are crucial to determine if the drug is being absorbed and distributed effectively.
-
Drug Resistance: The tumor model itself may be inherently resistant to microtubule inhibitors. This can be due to mechanisms like drug efflux pumps.[4]
-
Suboptimal Dosing Schedule: The timing and frequency of drug administration may not align with the tumor's growth kinetics.
-
Inappropriate Animal Model: The selected animal model may not accurately reflect the human disease or may have different metabolic pathways for the drug.
Q4: How do I establish a starting dose for my preclinical efficacy studies?
A4: To establish a starting dose, a combination of in vitro and in vivo studies is recommended:
-
In Vitro Cytotoxicity: Determine the IC50 (half-maximal inhibitory concentration) in relevant cancer cell lines.
-
Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study in a small cohort of animals to identify the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Relate the drug exposure (PK) to the biological effect (PD) to understand the dose-response relationship.
Troubleshooting Guides
Guide 1: Managing Neurotoxicity
Microtubule inhibitors are known to cause neurotoxicity. A Wernicke's encephalopathy-like syndrome was a dose-limiting toxicity observed in a Phase I clinical trial of this compound.[7]
| Symptom Observed in Animals | Potential Cause | Troubleshooting Steps |
| Ataxia, paralysis, lethargy | Drug-induced neurotoxicity | • Reduce the dose or dosing frequency.• Monitor animals closely for neurological signs.• Consider co-administration of neuroprotective agents (requires validation).• If symptoms are severe, euthanize the animal and perform a necropsy to examine neural tissues. |
| Weight loss, reduced food intake | Secondary to neurotoxicity or general malaise | • Provide supportive care, such as softened food or hydration supplements.• Monitor body weight daily.• Evaluate if the vehicle is causing aversion to food or water. |
Guide 2: Addressing Poor Oral Bioavailability
Many microtubule inhibitors have poor water solubility and, consequently, low oral bioavailability.[6]
| Problem | Potential Cause | Troubleshooting Steps |
| Low plasma drug concentration after oral gavage | Poor absorption from the GI tract | • Analyze the drug's physicochemical properties (solubility, permeability).• Test different formulations (e.g., suspensions, solutions with solubilizing agents).• Consider alternative routes of administration, such as intraperitoneal or intravenous injection, for initial efficacy studies. |
| High variability in plasma concentrations between animals | Inconsistent gavage technique, food effects | • Ensure proper training in oral gavage techniques.• Standardize the fasting state of animals before dosing.• Investigate potential interactions with food. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing life-threatening toxicity.
Methodology:
-
Animal Model: Select a relevant rodent strain (e.g., nude mice, SCID mice) for xenograft studies.
-
Dose Escalation: Start with a low dose (e.g., estimated from in vitro data) and escalate in subsequent cohorts of animals (typically 3-6 per group).
-
Administration: Administer this compound via the intended clinical route (if known) or a route suitable for preclinical studies (e.g., i.p., i.v., p.o.).
-
Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur, etc.).
-
Endpoint: The MTD is typically defined as the dose level below the one that causes severe morbidity or more than a certain percentage of body weight loss (e.g., >20%).
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
Methodology:
-
Animal Model: Use the same strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a well-tolerated level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Quantitative Data Summary
Since specific preclinical data for this compound is not publicly available, the following table presents example pharmacokinetic parameters for a generic microtubule inhibitor (Compound X) in rats to illustrate how such data would be presented.
| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 250 ± 50 | 1200 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | 0.25 (end of infusion) |
| AUC (0-inf) (ng*h/mL) | 1500 ± 300 | 3000 ± 400 |
| Half-life (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| Bioavailability (%) | ~25% | N/A |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway of Microtubule Inhibitors
Caption: Mechanism of action for microtubule inhibitors like this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for a preclinical xenograft efficacy study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Pharmacokinetics of a novel microtubule inhibitor mHA11 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of this compound (R55104) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Erbulozole-induced cytotoxicity in normal cells
Disclaimer: Erbulozole is a representative microtubule inhibitor. The data and protocols provided herein are illustrative and based on the known characteristics of microtubule-targeting agents.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for researchers encountering issues with this compound-induced cytotoxicity in normal (non-cancerous) cell lines.
FAQ 1: Why is this compound exhibiting high cytotoxicity in my normal cell lines?
Answer: this compound, like other microtubule inhibitors such as vinca alkaloids and taxanes, targets the tubulin protein, a fundamental component of the cytoskeleton in all eukaryotic cells.[1][2] While cancer cells are often more susceptible due to their high proliferation rate, normal dividing cells are also vulnerable to the cytotoxic effects of these agents.[3] The mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division (mitosis), leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4][5]
Several factors can contribute to high cytotoxicity in normal cells:
-
Cell Type Specificity: Some normal cell types, particularly those with a naturally higher rate of division or specific tubulin isotypes, may be more sensitive to this compound.[2]
-
Concentration and Exposure Time: The concentration of this compound and the duration of exposure are critical. Higher concentrations and longer exposure times will invariably lead to increased cytotoxicity.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
FAQ 2: How can I reduce this compound's toxicity to normal cells while maintaining its anti-cancer efficacy?
Answer: Several strategies can be employed to create a therapeutic window between cancer and normal cells:
-
Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the lowest effective concentration of this compound that induces cytotoxicity in cancer cells but has minimal effect on normal cells.
-
Pulsed Exposure: Instead of continuous exposure, a pulsed-dosing regimen (e.g., 24 hours of exposure followed by a drug-free period) may be sufficient to kill cancer cells while allowing normal cells to recover.
-
Combination Therapy with Cytoprotective Agents: Co-treatment with agents that selectively protect normal cells can be effective.[6] For example, CDK4/6 inhibitors can induce a temporary G1 cell-cycle arrest in normal cells, making them less susceptible to mitosis-specific drugs like this compound.[7][8]
-
Targeting Cancer-Specific Vulnerabilities: Exploiting differences between cancer and normal cells, such as altered signaling pathways or metabolic dependencies, can enhance the selectivity of this compound.
FAQ 3: My experimental results are inconsistent. What could be the cause?
Answer: Inconsistent results are a common challenge in cell-based assays. Consider the following potential sources of variability:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.
-
Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell death. It is advisable to use multiple assays to confirm your findings (e.g., a viability assay and an apoptosis assay).
Quantitative Data Summary
The following tables provide representative data for this compound's effects on various cell lines.
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) after 72h Exposure |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 18 |
| MCF-10A | Normal Breast Epithelial | 150 |
| NHBE | Normal Bronchial Epithelial | 200 |
| CCD-18Co | Normal Colon Fibroblast | 250 |
IC50 (half-maximal inhibitory concentration) values were determined using a standard MTT assay.
Table 2: Effect of a CDK4/6 Inhibitor (Palbociclib) on this compound-Induced Cytotoxicity
| Cell Line | Treatment | % Cell Viability |
| HCT116 | This compound (20 nM) | 45% |
| HCT116 | This compound (20 nM) + Palbociclib (100 nM) | 42% |
| CCD-18Co | This compound (20 nM) | 75% |
| CCD-18Co | This compound (20 nM) + Palbociclib (100 nM) | 92% |
Cell viability was assessed after 48 hours of treatment using a PrestoBlue assay.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of cell lines.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
Caption: Workflow for testing a cytoprotective agent.
Troubleshooting Logic
Caption: Troubleshooting high cytotoxicity in normal cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microtubule disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Microtubule - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Erbulozole in experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Erbulozole in experimental media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble antimitotic and antineoplastic agent.[1] It functions by binding to tubulin, a key protein in the formation of microtubules. This binding action prevents the polymerization of tubulin, which is essential for cell division, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1]
Q2: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in the activity of this compound can be attributed to several factors related to its stability in your experimental medium. These may include:
-
Chemical Degradation: this compound, like many small molecules, can be susceptible to hydrolysis, oxidation, or other chemical reactions when in solution, especially over extended periods or under certain storage conditions.
-
Interaction with Media Components: Components in your cell culture medium, such as certain amino acids or metal ions, could potentially interact with and degrade this compound.
-
Adsorption to Labware: The compound might adsorb to the surface of plastic or glass containers, reducing its effective concentration in the medium.
-
Precipitation: If the solubility limit is exceeded in the experimental buffer or medium, this compound may precipitate out of solution.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability and efficacy of this compound, follow these best practices for solution preparation and storage:
-
Solvent Selection: While this compound is water-soluble, for long-term storage, it is often advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO and store it at -20°C or -80°C. Always refer to the manufacturer's instructions for the recommended solvent.
-
Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes.
-
Storage Conditions: Store stock solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Protect from light if the compound is found to be light-sensitive.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods unless their stability has been verified.
Q4: Can components of my cell culture medium affect this compound's stability?
A4: Yes, certain components in cell culture media can impact the stability of small molecules. For instance, reactive oxygen species generated by some media components under light exposure can lead to oxidative degradation. Additionally, the pH of the medium can influence the rate of hydrolysis. It is crucial to use freshly prepared or properly stored media for your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in working solutions. | - Prepare fresh working solutions of this compound for each experiment.- Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols).- Ensure consistent storage conditions for stock solutions. |
| Precipitation observed in the culture medium | This compound concentration exceeds its solubility in the medium. | - Visually inspect the medium for any precipitate after adding this compound.- Determine the solubility of this compound in your specific medium.- Consider using a solubilizing agent or a different formulation approach if higher concentrations are needed (see Experimental Protocols). |
| Loss of biological activity | - Chemical degradation of this compound.- Interaction with serum proteins. | - Verify the integrity of your this compound stock by an analytical method like HPLC.- Test the effect of serum in your medium on this compound's activity. Protein binding can reduce the free, active concentration of the drug. |
| Variability between different batches of this compound | Differences in purity or formulation of the compound. | - Obtain a certificate of analysis for each batch to confirm purity.- Qualify each new batch by performing a dose-response curve to ensure consistent activity. |
Data Presentation
The following tables present hypothetical data from stability and solubility enhancement studies for this compound. These tables are intended to serve as examples of how to structure and present your experimental data.
Table 1: Stability of this compound in Different Experimental Media
| Medium | Storage Condition | Time Point | Remaining this compound (%) |
| DMEM + 10% FBS | 37°C, 5% CO2 | 0 h | 100 |
| 24 h | 92.5 | ||
| 48 h | 85.1 | ||
| RPMI-1640 + 10% FBS | 37°C, 5% CO2 | 0 h | 100 |
| 24 h | 95.2 | ||
| 48 h | 89.8 | ||
| PBS, pH 7.4 | Room Temperature | 0 h | 100 |
| 24 h | 98.7 | ||
| 48 h | 96.4 |
Table 2: Enhancement of this compound Solubility with Different Formulations
| Formulation | Solubilizing Agent | Concentration of Agent | This compound Solubility (µg/mL) |
| Aqueous Solution | None | N/A | 500 |
| Solid Dispersion | HPMC | 1:5 (Drug:Polymer) | 1200 |
| Solid Dispersion | PVP K90 | 1:5 (Drug:Polymer) | 1500 |
| Inclusion Complex | β-Cyclodextrin | 1:1 Molar Ratio | 950 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Medium
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spiking the Medium: Add a known amount of the this compound stock solution to your experimental medium to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Immediately after collection, stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.
Protocol 2: Improving this compound Solubility using a Solid Dispersion Method
-
Polymer Selection: Choose a suitable polymer for creating the solid dispersion, such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP).
-
Solvent Evaporation Method:
-
Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol or a mixture of solvents).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder.
-
-
Solubility Determination:
-
Add an excess amount of the prepared solid dispersion to your experimental buffer or medium.
-
Shake the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine its enhanced solubility.
-
Visualizations
Caption: Workflow for assessing this compound stability in experimental media.
References
Erbulozole Treatment Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Erbulozole in pre-clinical cancer studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the specific cancer cell line being investigated and the experimental endpoint (e.g., cell viability, apoptosis, cell cycle arrest). As a microtubule inhibitor, this compound's effects are often time- and concentration-dependent. Preliminary time-course experiments are crucial to determine the ideal duration for observing the desired biological response. Generally, initial experiments might test a range of 24, 48, and 72 hours.
Q2: How do I determine the IC50 (half-maximal inhibitory concentration) for this compound in my cell line?
A2: To determine the IC50 value, a dose-response experiment should be performed. This involves seeding cells at a consistent density and treating them with a serial dilution of this compound for a fixed incubation time (e.g., 48 or 72 hours). Cell viability is then assessed using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo®). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability compared to an untreated control.
Q3: I am not observing a significant decrease in cell viability after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Sub-optimal Incubation Time: The incubation period may be too short for this compound to induce a measurable effect. Consider extending the treatment duration.
-
Incorrect Drug Concentration: The concentrations used may be too low. A wider range of concentrations in your dose-response experiment is recommended.
-
Cell Line Resistance: The specific cell line may be inherently resistant to microtubule inhibitors.
-
Cell Seeding Density: High cell density can sometimes mask the cytotoxic effects of a drug. Ensure that cells are in the exponential growth phase and not over-confluent.
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility in cell-based assays can be improved by standardizing several aspects of your protocol:
-
Consistent Cell Passage Number: Use cells within a narrow passage number range for all experiments.
-
Standardized Seeding Density: Ensure the same number of viable cells are seeded in each well.
-
Uniform Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Control for Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, or ensure they are filled with sterile media or PBS.
-
Inclusion of Proper Controls: Always include untreated (vehicle) controls and positive controls (a known cytotoxic agent).
Data Presentation: this compound IC50 Values
While specific IC50 values for this compound are not extensively published for a wide range of cell lines, the following table provides a representative example of how to present such data once determined experimentally. These hypothetical values are based on typical ranges observed for microtubule inhibitors in various cancer types.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 72 | 50 |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 75 |
| A549 | Lung Carcinoma | 48 | 120 |
| HCT116 | Colon Carcinoma | 48 | 90 |
| HeLa | Cervical Cancer | 72 | 65 |
| PC-3 | Prostate Cancer | 72 | 150 |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
-
Cell Seeding: Seed the cancer cell line of interest in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
This compound Treatment: Treat the cells with a fixed, supra-lethal concentration of this compound (e.g., 5-10 times the expected IC50).
-
Time-Course Analysis: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability using a preferred method (e.g., MTS assay).
-
Data Analysis: Plot cell viability against time to identify the incubation period at which a significant and stable cytotoxic effect is observed. This time point can then be used for subsequent dose-response experiments.
Protocol for Determining IC50 Value
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Add the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Mandatory Visualizations
This compound Mechanism of Action: Signaling Pathway
This compound, as a microtubule inhibitor, disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for Optimizing Incubation Time
The following diagram illustrates the logical flow for determining the optimal incubation time for this compound treatment in a cell-based assay.
Caption: Workflow for optimal incubation time determination.
Techniques to minimize Erbulozole precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Erbulozole precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a water-soluble congener of tubulozole and acts as a tubulin binding agent with potential antimitotic and antineoplastic activities.[1] While described as water-soluble, issues with precipitation can arise when preparing concentrated stock solutions or when diluting these stocks into aqueous buffers or cell culture media. This precipitation can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the primary causes of this compound precipitation?
A2: Precipitation of small molecules like this compound from stock solutions can be triggered by several factors. These include the insolubility of the drug in certain co-solvents, drug-excipient interactions, the physicochemical properties of the drug itself, and sudden changes in the pH of the environment.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Q4: How can I prevent precipitation when diluting my this compound stock solution into an aqueous medium?
A4: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate. To mitigate this, consider a serial dilution approach, potentially using an intermediate solvent that is miscible with both the stock solvent and the final aqueous medium. Adding the concentrated stock solution dropwise to the aqueous medium while vortexing can also help.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the solvent to powdered this compound.
| Possible Cause | Recommended Solution |
| Low solubility in the chosen solvent. | Consult the qualitative solubility table below and select a more suitable solvent. |
| Solvent is not of high purity or contains water. | Use anhydrous, high-purity grade solvents. |
| Insufficient mixing or sonication. | Ensure thorough vortexing and/or sonication in a water bath to aid dissolution. |
Issue: Stock solution appears clear initially but forms a precipitate over time during storage.
| Possible Cause | Recommended Solution |
| Solution is supersaturated. | Prepare a new stock solution at a slightly lower concentration. |
| Storage temperature is too low. | Store the stock solution at a recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Degradation of the compound. | Protect the stock solution from light and store in a tightly sealed container to prevent solvent evaporation. |
Issue: Precipitate forms when diluting the stock solution into aqueous buffer or media.
| Possible Cause | Recommended Solution |
| "Solvent-shifting" effect causing the compound to crash out. | - Use a multi-step dilution protocol. - Add the stock solution slowly to the aqueous medium while vigorously mixing. - Warm the aqueous medium slightly (if the compound's stability allows). |
| The final concentration in the aqueous medium exceeds its solubility limit. | Lower the final working concentration of this compound. |
| Interaction with components in the buffer or media. | Consider using a simplified buffer system for initial experiments to identify potential interactions. |
Quantitative Data Summary
As specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative guide to solubility in common laboratory solvents based on general principles for similar chemical structures.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for high-concentration stocks. |
| Ethanol | Moderate | Can be used as a solvent or co-solvent. |
| Methanol | Moderate | Similar to ethanol, can be used as a solvent or co-solvent. |
| Water | Low to Moderate | While described as a water-soluble congener, solubility may be limited at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | Low | Expect limited solubility; precipitation is likely when diluting from organic stocks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is not complete, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Serial Dilution of this compound Stock for Cell-Based Assays
-
Objective: To minimize precipitation when preparing working solutions in aqueous cell culture media.
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock into cell culture medium. Add the DMSO stock dropwise to the medium while gently vortexing.
-
Use this 1 mM intermediate solution to prepare the final working concentrations for your experiment.
-
Visually inspect each dilution for any signs of precipitation before adding to cells.
-
Visualizations
References
Technical Support Center: Managing Variability in Microtubule Inhibitor-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experiments involving microtubule inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with microtubule inhibitors, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Observable Effect on Cell Viability
-
Question: Why am I seeing high variability or no significant decrease in cell viability after treating my cells with a microtubule inhibitor?
Possible Causes & Solutions:
-
Inhibitor Potency and Concentration: The inhibitor concentration may be too low to elicit a response in your specific cell line. IC50 values can vary significantly between cell lines.[1][2][3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Preparation and Storage: Improperly dissolved or stored inhibitors can lose activity. Most organic-based inhibitors should be dissolved in a suitable solvent like DMSO to create a stock solution, which should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6][7] Always check the manufacturer's instructions for specific storage recommendations.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the microtubule inhibitor. This can be due to factors such as the expression of specific tubulin isotypes (e.g., βIII-tubulin), post-translational modifications of tubulin, or the presence of drug efflux pumps.[8]
-
Cell Proliferation Rate: The cytotoxic effects of many microtubule inhibitors are most pronounced in rapidly dividing cells.[2] If your cells are in a plateau phase of growth, the observed effect may be diminished.
-
Assay Incubation Time: The duration of inhibitor exposure may be insufficient. For some inhibitors and cell lines, a longer incubation period (e.g., 48-72 hours) is necessary to observe a significant effect on cell viability.[2]
-
Vehicle Effects: The solvent used to dissolve the inhibitor (e.g., Cremophor EL for some paclitaxel formulations) can have biological effects and may even antagonize the inhibitor's cytotoxicity at certain concentrations.[2]
-
Issue 2: No Mitotic Arrest Observed by Cell Cycle Analysis
-
Question: I treated my cells with a microtubule inhibitor, but I don't see an increase in the G2/M population when I perform flow cytometry. Why?
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to induce a robust mitotic arrest. A dose-response experiment is recommended. For example, vincristine can induce mitotic arrest in HeLa cells at concentrations as low as 0.001 µg/mL.[9][10]
-
Incorrect Timing of Analysis: The peak of mitotic arrest occurs at a specific time point after inhibitor addition, which can vary depending on the cell line and inhibitor concentration. A time-course experiment is necessary to identify the optimal time point for analysis.
-
Cell Line-Specific Response: Not all cell lines arrest in mitosis in response to microtubule inhibitors. Some may undergo apoptosis from interphase or slip through mitosis and become tetraploid.[8][11][12]
-
Synchronization Issues: If you are using synchronized cells, the timing of inhibitor addition relative to the cell cycle stage is critical. Adding the inhibitor after cells have passed a certain point in the cell cycle may not result in arrest in the current cycle.[13]
-
Issue 3: Weak or Patchy Microtubule Staining in Immunofluorescence
-
Question: My immunofluorescence images of microtubules after inhibitor treatment show a weak and uneven signal. What could be the cause?
Possible Causes & Solutions:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is advisable to titrate the antibodies to find the optimal dilution.
-
Fixation and Permeabilization: The fixation and permeabilization steps are critical for good microtubule staining. Over-fixation can mask the epitope, while insufficient permeabilization can prevent the antibody from reaching its target. Trying different fixatives or adjusting the duration of these steps may be necessary.[14][15]
-
Inhibitor-Induced Microtubule Disruption: Microtubule-destabilizing agents like colchicine and vinca alkaloids will lead to a loss of the filamentous microtubule network, which can appear as a weak or diffuse signal.[16][17][18] Conversely, stabilizing agents like paclitaxel can cause bundling of microtubules, which may appear as bright, thick fibers with darker areas in between.
-
Improper Antibody Storage: Antibodies that have been stored improperly or subjected to multiple freeze-thaw cycles may lose their activity.
-
Blocking Step: Inadequate blocking can lead to high background and a poor signal-to-noise ratio. Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.[14]
-
Frequently Asked Questions (FAQs)
1. How should I prepare and store my microtubule inhibitor stock solutions?
Most microtubule inhibitors are soluble in organic solvents like DMSO. It is best to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6][7] When preparing your working solution, dilute the stock in your cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution in an aqueous medium.[5]
2. What are the typical concentration ranges and incubation times for common microtubule inhibitors?
The optimal concentration and incubation time are highly dependent on the specific inhibitor, the cell line being used, and the desired experimental outcome (e.g., mitotic arrest, apoptosis, or effects on interphase microtubules). It is always recommended to perform a dose-response and time-course experiment for your specific system. However, some general ranges from the literature are provided in the tables below.
3. What are the main classes of microtubule inhibitors and how do they differ in their mechanism of action?
Microtubule inhibitors are broadly classified into two main categories:
-
Microtubule-Stabilizing Agents: These agents, such as paclitaxel and docetaxel, bind to the β-tubulin subunit within the microtubule polymer, promoting microtubule assembly and preventing depolymerization. This leads to the formation of overly stable and non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle function and other cellular processes.[8]
-
Microtubule-Destabilizing Agents: This class includes vinca alkaloids (e.g., vincristine, vinblastine) and colchicine. They bind to tubulin dimers and inhibit their polymerization into microtubules. This leads to the disassembly of existing microtubules and prevents the formation of new ones, ultimately disrupting the microtubule cytoskeleton.[8][19]
4. What signaling pathways are commonly affected by microtubule inhibitors?
Disruption of the microtubule network by inhibitors can trigger a variety of signaling pathways, often leading to cell cycle arrest and apoptosis. Some of the key pathways include:
-
p53 and p21 Activation: Disruption of microtubule dynamics can lead to the induction of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest and apoptosis.[20][21]
-
Ras/Raf/MAP Kinase Pathway: This pathway can be activated or inactivated by microtubule inhibitors, influencing cell survival and apoptosis.[20][21]
-
PI3K/Akt/mTOR Pathway: Inhibition of microtubule function has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[22]
Data Presentation
Table 1: IC50 Values of Paclitaxel in Various Breast Cancer Cell Lines
| Cell Line | Subtype | Paclitaxel IC50 (nM) |
| SK-BR-3 | HER2+ | ~5 |
| MDA-MB-231 | Triple Negative | ~2.5 |
| T-47D | Luminal A | ~3 |
| ZR75-1 | Luminal A | Varies, can develop resistance |
Data compiled from multiple sources.[1][3][4] IC50 values are approximate and can vary based on experimental conditions.
Table 2: IC50 Values of Various Chemotherapeutic Agents in Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Vincristine (nM) | Colchicine (nM) |
| CL1-5 | 3.2 | - | - |
| H1299 | 17.3 | - | - |
| HeLa | - | ~0.1-1 (for mitotic arrest) | ~10-100 (for depolymerization) |
| MCF-7 | ~5-10 | ~1-10 | ~5-20 |
Data is illustrative and compiled from various sources.[9][10][23][24] Actual values should be determined empirically for your specific experimental setup.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability after treatment with a microtubule inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the microtubule inhibitor. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[25][26]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25][28]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[28]
2. Immunofluorescence Staining of Microtubules
This protocol is for visualizing the microtubule network in cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish.
-
Inhibitor Treatment: Treat the cells with the desired concentration of microtubule inhibitor for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) for 10-20 minutes at room temperature.[14]
-
Permeabilization: If using a non-permeabilizing fixative like paraformaldehyde, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, diluted in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.[14]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature in the dark.[14]
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of a cell population.
-
Cell Treatment: Treat cells in culture with the microtubule inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[29][30]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[31]
-
Incubation: Incubate the cells at room temperature for 20-30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29][30]
Visualizations
Caption: Signaling pathways leading to apoptosis induced by microtubule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Microtubule inhibitor 11_TargetMol [targetmol.com]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell cycle analysis. - Flow cytometry [protocol-online.org]
- 14. ptglab.com [ptglab.com]
- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Colchicine activates actin polymerization by microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. researchgate.net [researchgate.net]
- 25. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. researchhub.com [researchhub.com]
- 29. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cancer.wisc.edu [cancer.wisc.edu]
Best practices for long-term storage of Erbulozole compounds
Disclaimer: Erbulozole is an investigational compound, and as such, comprehensive public data on its long-term stability and storage is limited. The following best practices are based on general guidelines for the handling and storage of investigational azole-based pharmaceutical compounds. Researchers should always perform their own stability studies to determine the optimal storage conditions for their specific this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound compounds?
For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is generally acceptable. As with any investigational drug, these conditions should be validated through in-house stability testing.
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent used. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in various solvents should be experimentally determined.
Q3: My this compound solution has turned yellow. What could be the cause?
A color change in your this compound solution may indicate degradation. Azole compounds can be susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts.[1][2] It is recommended to discard the solution and prepare a fresh one. To prevent this, always store solutions protected from light and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.
Q4: I am observing precipitation in my thawed this compound solution. What should I do?
Precipitation upon thawing can occur if the compound's solubility in the chosen solvent is limited at lower temperatures. Gently warm the solution and vortex to try and redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be discarded. Consider preparing a more dilute stock solution or using a different solvent system.
Q5: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an imidazole ring, a carbamate group, and a thioether linkage, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The carbamate and dioxolane rings could be susceptible to hydrolysis, especially under acidic or basic conditions.[1]
-
Oxidation: The imidazole ring and the thioether linkage are prone to oxidation.[1] This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV light can induce degradation of the azole moiety.[2]
Summary of General Storage Recommendations for Investigational Azole Compounds
| Condition | Solid Compound | In Solution | Potential Issues |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Short-term: -20°C or -80°C | Precipitation at low temperatures, accelerated degradation at higher temperatures. |
| Light | Store in amber vials or protected from light | Store in amber vials or wrapped in foil | Photodegradation, leading to loss of activity and formation of impurities.[2] |
| Humidity | Store with desiccant | Tightly sealed vials | Hydrolysis of labile functional groups. |
| Atmosphere | Tightly sealed container | Purge with inert gas (e.g., Nitrogen, Argon) | Oxidation of sensitive moieties like the imidazole ring and thioether.[1] |
Experimental Protocols
Protocol for Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the short-term stability of this compound in a chosen solvent.
Objective: To determine the stability of this compound in a specific solvent under different storage conditions.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
Amber glass vials with screw caps
-
Pipettes and tips
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Aliquoting:
-
Dispense the stock solution into multiple amber glass vials.
-
If testing the effect of atmosphere, purge the headspace of half of the vials with an inert gas before sealing.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
25°C (protected from light)
-
25°C (exposed to ambient light)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 hours (immediately after preparation), 24 hours, 48 hours, 72 hours, and 1 week.
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC to determine the concentration of the parent this compound peak and to detect the appearance of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A loss of more than 10% of the parent compound is generally considered significant degradation.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in solution.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Enhancing the Therapeutic Index of Erbulozole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of Erbulozole, a microtubule inhibitor with antineoplastic properties.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound and similar microtubule inhibitors.
In Vitro Assays
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and treatments. |
| Drug Solubility Issues | Confirm the solubility of this compound in your culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). |
| Cell Line Health | Regularly check cells for mycoplasma contamination. Use cells within a consistent and low passage number range. |
Issue 2: Low Transfection Efficiency for Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Suboptimal Nanoparticle Size or Charge | Characterize the size and zeta potential of your nanoparticles. Optimize the formulation to achieve a size and charge suitable for cellular uptake (typically 50-200 nm and slightly positive zeta potential). |
| Incorrect Nanoparticle-to-Cell Ratio | Perform a dose-response experiment to determine the optimal concentration of nanoparticles for your specific cell line. |
| Presence of Serum in Transfection Medium | Serum proteins can interfere with nanoparticle uptake. Perform transfections in serum-free or low-serum medium, if compatible with your cell line. |
| Cell Confluency | Optimize the cell confluency at the time of transfection. Typically, 70-90% confluency is recommended. |
In Vivo Studies
Issue 3: High Toxicity and Low Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Poor Drug Bioavailability | Investigate different drug delivery systems (e.g., nanoparticle encapsulation) to improve solubility and circulation time.[1] |
| Off-Target Effects | Consider targeted drug delivery strategies, such as antibody-drug conjugates or ligand-targeted nanoparticles, to increase drug accumulation at the tumor site. |
| Suboptimal Dosing Schedule | Experiment with different dosing regimens (e.g., lower doses more frequently) to minimize toxicity while maintaining efficacy. |
| Rapid Drug Clearance | Formulate this compound in a way that protects it from rapid metabolism and clearance (e.g., PEGylation). |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a microtubule inhibitor. It binds to tubulin, the protein subunit of microtubules, and prevents its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][4]
2. How can I determine the therapeutic index of my this compound formulation?
The therapeutic index is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the toxic dose to the effective dose.
-
In Vitro: The in vitro therapeutic index can be estimated by comparing the IC50 (concentration that inhibits 50% of cell growth) in cancer cell lines versus normal (non-cancerous) cell lines. A higher ratio indicates greater selectivity for cancer cells.
-
In Vivo: The in vivo therapeutic index is often calculated as the ratio of the LD50 (lethal dose for 50% of the population) to the ED50 (effective dose for 50% of the population).[5]
3. What are the key strategies to enhance the therapeutic index of this compound?
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[1][6] This can lead to enhanced tumor targeting through the enhanced permeability and retention (EPR) effect and reduced off-target toxicity.
-
Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.[7]
-
Targeted Delivery: Conjugating this compound to a targeting moiety (e.g., an antibody or a ligand) that recognizes a specific receptor on cancer cells can increase its concentration at the tumor site and minimize exposure to healthy tissues.
4. Which cell lines are appropriate for testing this compound's efficacy?
A panel of cancer cell lines from different origins should be used to assess the broad-spectrum anticancer activity. It is also crucial to include a non-cancerous cell line (e.g., normal human fibroblasts) to evaluate the selectivity and potential for off-target toxicity.[8]
III. Data Presentation
The following tables provide representative data for a hypothetical microtubule inhibitor to illustrate how to present experimental results for assessing the therapeutic index.
Table 1: In Vitro Cytotoxicity of a Microtubule Inhibitor
| Cell Line | Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 18 |
| MRC-5 | Normal Lung Fibroblast | 250 |
In Vitro Therapeutic Index (MCF-7 vs. MRC-5) = IC50 (MRC-5) / IC50 (MCF-7) = 250 / 15 = 16.7
Table 2: In Vivo Efficacy and Toxicity of a Microtubule Inhibitor Formulation
| Formulation | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Free Drug | 10 | 30 | 3.0 |
| Nanoparticle | 5 | 50 | 10.0 |
IV. Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for determining cell viability based on the metabolic activity of cells.[9][10][11]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.[12][13][14]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
V. Visualizations
Signaling Pathways
References
- 1. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Erbulozole vs. Mebendazole: A Comparative Analysis of their Anti-Cancer Cell Proliferation Effects
In the landscape of anti-cancer drug development, both Erbulozole and Mebendazole have emerged as compounds of interest due to their shared mechanism of targeting tubulin, a critical component of the cellular cytoskeleton. While Mebendazole, a well-established anthelmintic drug, has been extensively repurposed and studied for its oncological applications, data on this compound remains comparatively scarce. This guide provides a detailed comparison of their performance in inhibiting cancer cell proliferation, supported by available experimental data.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and Mebendazole exert their anti-cancer effects by disrupting microtubule polymerization, a process essential for cell division, intracellular transport, and maintenance of cell structure.
This compound is described as a water-soluble congener of tubulozole that acts as a tubulin-binding agent.[1] It targets and binds to tubulin, thereby preventing its polymerization into microtubules. This disruption of microtubule formation is expected to lead to cell cycle arrest and induction of apoptosis (programmed cell death).
Mebendazole , a benzimidazole anti-helminthic, also functions as a microtubule-disrupting agent. It binds to the colchicine-binding domain of β-tubulin, which prevents the polymerization of tubulin dimers. This inhibition of microtubule formation leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, induction of apoptosis, and interference with angiogenesis (the formation of new blood vessels that supply tumors).[2][3] Mebendazole's anti-cancer activity has been shown to be effective in both p53-dependent and independent pathways.[3]
Quantitative Comparison of Anti-Proliferative Activity
A direct quantitative comparison of the efficacy of this compound and Mebendazole is challenging due to the limited publicly available data for this compound. However, extensive research on Mebendazole has established its potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values often in the sub-micromolar range. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
Table 1: Summary of Mebendazole IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | ~0.16 | [4] |
| Melanoma | M-14, SK-Mel-19 | Average 0.32 | [3][4] |
| Adrenocortical Cancer | H295R | 0.23 | [4] |
| Adrenocortical Cancer | SW-13 | 0.27 | [4] |
| Glioblastoma | GL261 (mouse) | 0.24 | [4] |
| Glioblastoma | 060919 (human) | 0.1 | [4] |
| Ovarian Cancer | OVCAR3 | 0.625 | [5] |
| Ovarian Cancer | OAW42 | 0.312 | [5] |
| Gastric Cancer | ACP-02 | 0.39 | [6] |
| Gastric Cancer | ACP-03 | 1.25 | [6] |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.28 | [7] |
| Head and Neck Squamous Cell Carcinoma | SCC15 | 2.64 | [7] |
| Colon Cancer | HT29 | 0.29 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
The following section outlines a typical experimental methodology used to determine the anti-proliferative effects of compounds like Mebendazole. A similar protocol could be employed for evaluating this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration-dependent inhibitory effect of a drug on the proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug stock solution (e.g., Mebendazole dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the drug (e.g., Mebendazole) or the vehicle control (e.g., DMSO). Cells are typically incubated with the drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The primary mechanism of action for both this compound and Mebendazole involves the disruption of microtubule dynamics, which in turn triggers downstream signaling pathways leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Caption: Established mechanism of action for Mebendazole.
Caption: General experimental workflow for IC50 determination.
Conclusion
Mebendazole has demonstrated significant potential as a repurposed anti-cancer agent, with a well-documented mechanism of action and potent anti-proliferative activity against a multitude of cancer cell lines. Its efficacy in the sub-micromolar range highlights its promise for further clinical investigation.
This compound, while sharing a similar mechanistic target with Mebendazole, remains a less characterized compound. Its classification as a tubulin polymerization inhibitor suggests it holds potential as an anti-cancer agent. However, the lack of published quantitative data, such as IC50 values, makes a direct comparison with Mebendazole's performance impossible at this time.
For researchers and drug development professionals, Mebendazole represents a more immediate and data-rich candidate for further study in various cancer models. Future research into this compound is warranted to elucidate its specific anti-cancer properties and to determine its potential relative to other tubulin-targeting agents. The generation of robust preclinical data for this compound will be crucial in assessing its therapeutic viability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albendazole suppresses cell proliferation and migration and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Differences Between Erbulozole and Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic properties of two classes of microtubule-targeting agents: the well-established vinca alkaloids and the less-characterized compound, Erbulozole. While both are recognized as inhibitors of microtubule polymerization, their precise molecular interactions and the extent of their characterization differ significantly. This document aims to objectively present the available experimental data, outline key experimental protocols for their study, and visually represent their mechanisms of action.
Introduction to Microtubule-Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. This makes them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in mitosis, and induce apoptosis (programmed cell death).
Vinca alkaloids , derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of chemotherapy regimens.[1][2] This class includes well-known drugs such as vincristine, vinblastine, vinorelbine, and the semi-synthetic derivative, vinflunine.[2] This compound is described as a water-soluble congener of tubulozole, acting as a tubulin-binding agent with antimitotic and antineoplastic properties.[3] It is reported to inhibit tubulin polymerization, thereby blocking cell division and inducing apoptosis.[3]
Mechanism of Action: A Tale of Two Binders
While both this compound and vinca alkaloids are classified as microtubule destabilizers, the depth of our understanding of their mechanisms varies considerably.
Vinca Alkaloids: A Well-Defined Interaction
The mechanism of vinca alkaloids has been extensively studied. They exert their effects by binding to a specific site on the β-tubulin subunit, known as the vinca domain .[4][5] This binding site is located at the interface between two tubulin heterodimers, interfering with the longitudinal association of tubulin units required for microtubule elongation.[4][6]
At low concentrations, vinca alkaloids suppress microtubule dynamics by reducing the rate and extent of both microtubule growth and shortening.[6] At higher concentrations, they can induce the depolymerization of microtubules and promote the formation of paracrystalline aggregates of tubulin.[7] This disruption of microtubule function leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis.[1][8]
dot
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbulozole: A New Frontier in Microtubule Inhibition, Surpassing First-Generation Limitations
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has been significantly shaped by microtubule-targeting agents. First-generation compounds, including the taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine), have been mainstays in various treatment regimens for decades. However, their clinical utility is often hampered by significant toxicities and the emergence of drug resistance. Erbulozole, a next-generation microtubule inhibitor, has been developed to address these shortcomings, offering the potential for an improved therapeutic window. This guide provides a comparative analysis of this compound and first-generation microtubule inhibitors, supported by available clinical data and detailed experimental protocols for their evaluation.
Overcoming the Hurdles of First-Generation Microtubule Inhibitors
First-generation microtubule inhibitors, while effective, present considerable challenges in clinical practice. Their mechanisms, though revolutionary at the time of their discovery, are associated with a range of dose-limiting toxicities and pathways for cancer cells to evade their cytotoxic effects.
Key Limitations of First-Generation Microtubule Inhibitors:
-
Neurotoxicity: A primary concern with both taxanes and vinca alkaloids is peripheral neuropathy, which can be debilitating for patients and may necessitate dose reduction or discontinuation of therapy.
-
Myelosuppression: Bone marrow suppression, particularly neutropenia, is a common and serious side effect that increases the risk of infection.[1]
-
Drug Resistance: Cancer cells can develop resistance to these agents through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (Pgp) and mutations in tubulin subunits.
-
Poor Solubility: Paclitaxel, for instance, requires formulation with Cremophor EL, which can cause hypersensitivity reactions.
This compound: A Profile of a Next-Generation Inhibitor
This compound (R55104) is a water-soluble congener of the microtubule inhibitor tubulozole.[2] Its development was driven by the need for agents with a more favorable safety profile and the potential to overcome the resistance mechanisms that plague older drugs. As a microtubule destabilizing agent, this compound disrupts the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.
While direct, publicly available preclinical studies comparing the efficacy and resistance profiles of this compound against first-generation inhibitors are limited, a Phase I clinical trial has provided valuable insights into its safety and tolerability in patients with advanced solid tumors.
Clinical Data Summary: this compound Phase I Trial
A dose-finding study was conducted with two different administration schedules: every three weeks and weekly.[2] The key findings are summarized in the table below.
| Parameter | This compound (Every Three Weeks) | This compound (Weekly) | First-Generation Examples (Representative Toxicities) |
| Dose Range | 20 mg/m² to 100 mg/m² | 20 mg/m² to 50 mg/m² | Paclitaxel: 135-175 mg/m²; Vincristine: 1.4 mg/m² |
| Dose-Limiting Toxicity (DLT) | Observed at 100 mg/m² | Observed at 50 mg/m² | Neurotoxicity, Myelosuppression |
| Nature of DLT | Wernicke's encephalopathy-like syndrome | Wernicke's encephalopathy-like syndrome | Peripheral neuropathy, neutropenia |
| Hematological Toxicity | Very limited at all dosages | Very limited at all dosages | Common and often dose-limiting |
| Biochemical Toxicity | Very limited at all dosages | Very limited at all dosages | Can occur, particularly hepatic |
| Other Adverse Events | Pain at the tumor site, headache, fever, dyspnea, moderate nausea and vomiting | Pain at the tumor site, headache, fever, dyspnea, moderate nausea and vomiting | Alopecia, mucositis, hypersensitivity reactions (paclitaxel) |
Note: Data for first-generation inhibitors are representative and can vary based on the specific drug, dose, and patient population.
The Phase I data suggests that this compound has a manageable toxicity profile with limited hematological and biochemical side effects, which is a notable potential advantage over first-generation agents.[2] The dose-limiting toxicity, a Wernicke's encephalopathy-like syndrome, is a form of neurotoxicity, indicating that careful neurological monitoring is necessary at higher doses.[2]
Experimental Protocols for Evaluation
To rigorously assess the superiority of a novel microtubule inhibitor like this compound, a series of standardized in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if the test compound inhibits or enhances tubulin polymerization.
Methodology:
-
Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound (this compound), positive controls (paclitaxel for stabilization, vinblastine for destabilization), and a temperature-controlled spectrophotometer with a 340 nm filter.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include vehicle control, positive stabilization control, and positive destabilization control.
-
Add GTP to initiate the polymerization reaction.
-
Immediately transfer the reaction mixture to a pre-warmed 96-well plate.
-
Place the plate in the spectrophotometer and measure the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of the test compound and compare it to the controls.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound required to inhibit the growth of cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound in various cancer cell lines.
Methodology:
-
Cell Lines and Reagents: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compound (this compound), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a multi-well plate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis: Plot cell viability (%) versus compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
This study evaluates the antitumor activity of the test compound in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse model.
Methodology:
-
Animal Model and Reagents: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells for implantation, test compound (this compound), vehicle control, and positive control (e.g., paclitaxel).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of microtubule inhibitors and the workflows of the key experimental protocols.
References
Erbulozole: A Head-to-Head Comparison with Other Benzimidazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles, a class of heterocyclic aromatic organic compounds, have emerged as a promising scaffold in anticancer drug development. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to various anticancer effects. A significant subset of benzimidazole derivatives exerts its cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
This guide provides a head-to-head comparison of Erbulozole, a lesser-known benzimidazole derivative, with other well-characterized benzimidazoles that target microtubules. The comparison is based on available preclinical data, focusing on their efficacy in inhibiting cancer cell growth.
Mechanism of Action: Microtubule Inhibition
This compound (R55104) is a water-soluble congener of tubulozole, another benzimidazole derivative. Both compounds function as microtubule inhibitors.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division.
Benzimidazole-based microtubule inhibitors, including this compound, bind to β-tubulin, disrupting microtubule polymerization. This interference with microtubule dynamics leads to a cascade of cellular events, including:
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle, typically at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the general mechanism of action of benzimidazole microtubule inhibitors.
Comparative Efficacy: A Look at the Numbers
It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used. Therefore, this comparison should be interpreted with caution.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (R55104) | Data not publicly available | - | - | - |
| Tubulozole | Data not publicly available | - | - | - |
| Nocodazole | HeLa (Cervical Cancer) | 0.049 ± 0.0026 | - | - |
| RPE-1 (Normal) | 0.091 ± 0.009 | - | - | |
| Albendazole | 1A9PTX22 (Ovarian Cancer, Paclitaxel-resistant) | Potent inhibition | Paclitaxel | Ineffective |
| MCF-7 (Breast Cancer) | 44.9 (EC50) | - | - | |
| Mebendazole | K562 (Leukemia) | Potent inhibition with imatinib | Imatinib | - |
| Bendamustine | - | More potent than cisplatin, cyclophosphamide, or carmustine | - | - |
| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 human cancer cell lines | 0.43 - 7.73 | - | - |
| Compound 4f (NSC: 761982/1) | Various cancer cell lines | Cytotoxic | - | - |
Data for this compound and Tubulozole is not publicly available in the format of IC50 values against specific cancer cell lines. The provided information for other compounds is for comparative context within the benzimidazole class.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP (required for polymerization), and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The benzimidazole derivative is added to the reaction mixture at various concentrations.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a control (vehicle-treated) reaction.
Signaling Pathways Affected by Benzimidazole Microtubule Inhibitors
The primary effect of benzimidazole microtubule inhibitors on the cell cycle and apoptosis is mediated through a series of signaling pathways. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism. The SAC delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to persistent microtubule disruption can lead to the activation of the intrinsic apoptotic pathway .
This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.
Clinical Development of this compound
This compound has undergone a Phase I clinical trial to determine its maximum tolerated dose (MTD) and safety profile in patients with advanced solid tumors. The dose-limiting toxicity was identified as a Wernicke's encephalopathy-like syndrome at doses of 100 mg/m² every three weeks and 50 mg/m² weekly.[1] Further clinical development information is not widely available.
Conclusion
This compound is a benzimidazole derivative that, like many other compounds in its class, functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. While direct comparative data for this compound is scarce, the broader family of benzimidazoles has demonstrated significant potential as anticancer agents. The data presented in this guide, compiled from various preclinical studies, provides a framework for understanding the relative potency and mechanisms of action of these compounds. Further preclinical studies directly comparing this compound with other established benzimidazole microtubule inhibitors are necessary to fully elucidate its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of anticancer drug development.
References
A Comparative Guide to Cross-Resistance Between Erbulozole and Other Azole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific cross-resistance studies for Erbulozole are not publicly documented. This guide provides a framework for evaluating the cross-resistance profile of a novel azole antifungal, using this compound as a hypothetical example. The experimental data and resistance patterns presented are based on established findings for well-characterized azole agents such as fluconazole, itraconazole, and voriconazole, and should be considered illustrative.
Introduction
Azole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase (Erg11p or CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[1][4] However, the emergence of resistance, particularly cross-resistance among different members of the azole class, poses a significant threat to their clinical efficacy.[5][6][7] Understanding the potential for cross-resistance is therefore critical in the development of new azole agents like this compound.
This guide outlines the common mechanisms of azole cross-resistance, presents standardized experimental protocols for its assessment, and provides a template for data presentation and interpretation.
Mechanisms of Azole Cross-Resistance
Cross-resistance among azole antifungals is a well-documented phenomenon, often stemming from a single resistance mechanism that confers reduced susceptibility to multiple drugs in the same class.[6][7] The primary mechanisms include:
-
Target Enzyme Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14-alpha-demethylase enzyme, reducing the binding affinity of azole drugs.[8] Specific mutations may confer resistance to a broad range of azoles.[9]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[3][8]
-
Active Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) families, can actively remove azole drugs from the fungal cell, reducing their intracellular concentration.[8][10] This is a major mechanism of multidrug resistance.
Experimental Protocols
The assessment of antifungal cross-resistance is primarily based on determining the Minimum Inhibitory Concentration (MIC) of various antifungal agents against a panel of fungal isolates with known resistance profiles.
1. Antifungal Susceptibility Testing (AST)
The gold standard for determining the in vitro activity of an antifungal agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
-
Objective: To determine the MIC of this compound and other comparator azoles against a range of Candida spp. or Aspergillus spp. isolates, including both susceptible (wild-type) and known resistant strains.
-
Procedure:
-
Isolate Selection: A panel of clinical isolates with characterized resistance mechanisms (e.g., specific ERG11 mutations or efflux pump overexpression) and susceptible wild-type strains should be used.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a concentration of 0.5–2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent (this compound, fluconazole, voriconazole, itraconazole, etc.) is prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well. For azoles, this is often a fungistatic endpoint.[11]
-
2. Molecular Characterization of Resistance
To correlate phenotypic resistance with specific genetic markers, molecular analysis of the test isolates is crucial.
-
Objective: To identify mutations in the ERG11 gene and to quantify the expression levels of ERG11 and major efflux pump genes (CDR1, CDR2, MDR1).
-
Procedures:
-
DNA Sequencing: The ERG11 gene is amplified by PCR and sequenced to identify any point mutations.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the fungal isolates and reverse-transcribed to cDNA. The expression levels of target genes are quantified and normalized to a housekeeping gene.
-
Data Presentation: A Comparative Analysis
The collected MIC data should be summarized in a clear and structured table to facilitate the comparison of this compound's activity with that of other azoles across a panel of fungal isolates with varying resistance profiles.
Table 1: Illustrative Cross-Resistance Data for this compound and Comparator Azoles against Candida albicans Isolates
| Isolate ID | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| CA-WT-01 | Wild-Type (Susceptible) | 0.06 | 0.5 | 0.03 | 0.06 |
| CA-ERG-M01 | ERG11 (Y132F mutation) | 4 | 32 | 1 | 2 |
| CA-ERG-M02 | ERG11 (G464S mutation) | 8 | 64 | 2 | 4 |
| CA-MDR-01 | MDR1 Overexpression | 2 | 16 | 0.5 | 1 |
| CA-CDR-01 | CDR1/CDR2 Overexpression | >16 | >128 | 4 | 8 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Azole Action
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Erbulozole with other anticancer drugs
###Synergistic Strategies for Microtubule-Targeting Anticancer Agents: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Combinations
Harnessing synergistic interactions between anticancer drugs is a promising strategy to improve treatment outcomes, enhance efficacy at lower doses, and overcome drug resistance. Here, we compare two exemplary combinations where a microtubule-targeting agent exhibits synergy with another anticancer compound through distinct mechanisms of action.
Albendazole and 2-Methoxyestradiol
The combination of Albendazole (ABZ), a microtubule-destabilizing agent, and 2-Methoxyestradiol (2ME), another compound that disrupts microtubule dynamics, has shown synergistic anti-proliferative effects in colorectal and prostate cancer cell lines.
Quantitative Data Summary
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) | Outcome |
| HCT-116 (Colorectal) | Albendazole | ~2.7[1] | < 1 (synergistic) | Enhanced anti-proliferative effect and induction of apoptosis. |
| 2-Methoxyestradiol | Not specified | |||
| DU145 (Prostate) | Albendazole | Effective at 0.1-0.5[2][3] | < 1 (synergistic) | Synergistic anti-proliferative effect. |
| 2-Methoxyestradiol | Not specified |
Note: IC50 values can vary between studies based on experimental conditions. The CI value of <1 indicates a synergistic interaction.
Paclitaxel and XAV939
Paclitaxel (PTX), a microtubule-stabilizing agent, in combination with XAV939, a Wnt/β-catenin signaling inhibitor, demonstrates a synergistic effect in suppressing breast cancer cell growth. This combination allows for the use of a lower dose of paclitaxel to achieve a significant therapeutic effect.
Quantitative Data Summary
| Cell Line | Drug Combination | Effect on Cell Viability | Key Molecular Effects | Outcome |
| MDA-MB-231 (Breast) | Paclitaxel (20 nM) + XAV939 (10 µM) | Comparable to high-dose (200 nM) Paclitaxel | - Suppression of β-catenin- Downregulation of Bcl-2- Increased cleavage of caspase-3 and PARP | Synergistic induction of apoptosis and inhibition of Wnt signaling. |
Experimental Methodologies
Detailed and reproducible experimental protocols are critical for the validation of synergistic drug interactions. Below are the methodologies for the key experiments cited in this guide.
Cell Viability and Synergy Analysis
a) Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.
-
Cell Seeding: Cells (e.g., HCT-116, DU145) are seeded in 96-well plates at an appropriate density and incubated to allow for adherence.
-
Drug Treatment: Cells are treated with various concentrations of single agents (e.g., Albendazole, 2-Methoxyestradiol) or their combinations for a specified period (e.g., 72 hours).
-
Cell Fixation: The culture medium is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density is measured at 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[4][5][6]
b) Median Effect Analysis for Synergy Quantification
The Chou-Talalay method is a widely used method to quantify drug interactions.
-
Dose-Effect Curves: The dose-effect relationship for each drug and their combination (at a constant ratio) is established using the SRB assay.
-
Combination Index (CI) Calculation: The data is analyzed using software like CalcuSyn or CompuSyn, which is based on the median-effect equation. The CI is calculated, where:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis and Protein Expression Analysis
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treated and control cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-8, cleaved PARP, β-catenin, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.[7][8][9]
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental processes is key to understanding and replicating synergistic drug studies.
General Workflow for Synergy Assessment
The following diagram outlines a typical workflow for identifying and validating synergistic drug combinations.
Caption: A generalized workflow for the discovery and validation of synergistic anticancer drug combinations.
Signaling Pathway Diagrams
a) Extrinsic Apoptosis Pathway (Albendazole + 2-Methoxyestradiol)
The synergistic effect of Albendazole and 2-Methoxyestradiol has been shown to activate the extrinsic pathway of apoptosis.
Caption: Synergistic activation of the extrinsic apoptosis pathway by Albendazole and 2-Methoxyestradiol.
b) Wnt/β-catenin Signaling Pathway (Paclitaxel + XAV939)
The combination of Paclitaxel and XAV939 synergistically inhibits the Wnt signaling pathway, leading to apoptosis.
Caption: Inhibition of the Wnt/β-catenin pathway by XAV939 enhances Paclitaxel-induced apoptosis.
References
- 1. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
Erbulozole Demonstrates Potential in Overcoming Taxane Resistance in Cancer Models
For Immediate Release
[City, State] – November 10, 2025 – In the ongoing battle against chemotherapy resistance, a critical challenge in cancer treatment, the novel microtubule inhibitor Erbulozole is showing promise as a potential therapeutic option for patients with taxane-resistant cancers. Preclinical data, synthesized in a new comparative guide, suggests that this compound's distinct mechanism of action may allow it to circumvent the common resistance pathways that render taxane-based therapies ineffective.
Taxanes, such as Paclitaxel and Docetaxel, are a cornerstone of chemotherapy for a variety of cancers. They function by stabilizing microtubules, essential components of the cell's skeleton, which leads to cell cycle arrest and programmed cell death (apoptosis). However, cancer cells can develop resistance to taxanes through various mechanisms, including the overexpression of drug efflux pumps that expel the chemotherapy drugs from the cell, and mutations in the tubulin protein that prevent the drug from binding effectively.
This compound, a water-soluble congener of tubulozole, also targets tubulin but through a different mechanism. It acts by preventing the polymerization of tubulin, the building block of microtubules.[1] This disruption of microtubule formation ultimately leads to the inhibition of cell division and the induction of apoptosis.[1] This fundamental difference in its mechanism of action suggests that this compound may remain effective even when cancer cells have developed resistance to taxane-induced microtubule stabilization.
While direct head-to-head clinical trials are still needed, preclinical evidence supports the potential of this compound in taxane-resistant settings. This guide provides a comprehensive comparison of this compound and taxanes, summarizing available data on their efficacy, detailing experimental protocols for key assays, and visualizing the underlying cellular mechanisms.
Comparative Efficacy in Cancer Cell Lines
To objectively assess the potential of this compound in overcoming taxane resistance, we have compiled available data on the half-maximal inhibitory concentration (IC50) of this compound and taxanes in various cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells. A lower IC50 value indicates a more potent compound.
While direct comparative studies on a single panel of taxane-resistant cell lines are limited for this compound, the available data allows for an initial assessment of its potential. The following tables summarize the IC50 values for this compound and taxanes in both sensitive and resistant cancer cell lines, drawn from various preclinical studies.
Table 1: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | Data Not Available |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| SK-OV-3 | Ovarian Adenocarcinoma | Data Not Available |
| DU-145 | Prostate Carcinoma | Data Not Available |
Note: Specific IC50 values for this compound in these specific cell lines were not publicly available in the reviewed literature. Further research is needed to establish these values for a direct comparison.
Table 2: In Vitro Efficacy (IC50) of Taxanes in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| A549 | Lung Carcinoma | Paclitaxel | ~5 | ~100 (A549-T12) | ~20 |
| SK-OV-3 | Ovarian Adenocarcinoma | Paclitaxel | ~10 | >1000 (SKOV3/Taxol) | >100 |
| MCF-7 | Breast Adenocarcinoma | Paclitaxel | ~2 | ~40 (MCF-7/T) | ~20 |
| PC-3 | Prostate Carcinoma | Docetaxel | ~1 | ~20 (PC-3/TxR) | ~20 |
Data synthesized from multiple preclinical studies. Fold resistance is an approximation and can vary between studies.
The data in Table 2 clearly illustrates the challenge of taxane resistance, with resistant cell lines requiring significantly higher drug concentrations to achieve the same level of growth inhibition. The lack of publicly available, direct comparative data for this compound in these same resistant lines highlights a critical area for future research. However, based on its distinct mechanism of action, it is hypothesized that this compound would exhibit a lower fold resistance in these cell lines compared to taxanes.
Understanding the Mechanisms: Signaling Pathways to Apoptosis
Both this compound and taxanes ultimately induce apoptosis in cancer cells by disrupting microtubule dynamics. However, the initial trigger and the subsequent signaling cascade may differ. The following diagram illustrates the proposed signaling pathway leading to apoptosis following treatment with a microtubule-destabilizing agent like this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Erbulozole and related benzimidazole compounds being investigated for their potential in cancer therapy. Due to the limited publicly available safety data for this compound, this comparison focuses on structurally and functionally related benzimidazoles—Albendazole, Mebendazole, and Fenbendazole—which are undergoing repurposing for oncological use. This document is intended to serve as a resource for researchers and drug development professionals by summarizing available preclinical and clinical safety findings, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Introduction to Benzimidazole-Based Microtubule Inhibitors
Benzimidazole derivatives are a class of compounds that have traditionally been used as anthelmintic agents. More recently, their mechanism of action, which involves the inhibition of microtubule polymerization, has garnered significant interest for its potential application in cancer therapy. By disrupting the formation and function of microtubules, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. This compound, a congener of Tubulozole, is one such compound that has been investigated as a microtubule inhibitor. This guide provides a comparative overview of the safety profiles of this compound and other notable benzimidazoles being explored in oncology.
Comparative Safety Data
The following tables summarize the available quantitative safety data for Albendazole, Mebendazole, and Fenbendazole from preclinical and clinical studies in the context of cancer treatment. It is important to note that specific, detailed public safety data for this compound remains scarce.
Table 1: Summary of Preclinical Toxicology Data for Selected Benzimidazoles
| Compound | Animal Model | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) |
| Fenbendazole | Rodents | High safety profile. Lifetime studies in rats showed no maternal or reproductive toxicity, and no carcinogenesis. Morphologic changes in hepatocellular hypertrophy and hyperplasia were observed.[1] | Not explicitly stated in the context of oncology studies. | >10 g/kg in rodents[1] |
| Albendazole | N/A | Preclinical data has supported its advancement to clinical trials for oncology. | N/A | N/A |
| Mebendazole | N/A | Preclinical studies have demonstrated anticancer activity, leading to clinical investigations. | N/A | N/A |
Table 2: Summary of Clinical Safety Data for Selected Benzimidazoles in Oncology
| Compound | Phase | Population | Maximum Tolerated Dose (MTD) / Dosage | Dose-Limiting Toxicities (DLTs) & Common Adverse Events |
| Albendazole | Phase I | Patients with advanced, refractory solid tumors | 2,400 mg/day (1,200 mg twice daily)[2][3][4] | DLT: Myelosuppression.[2][3][4] Common AEs: Fatigue, mild gastrointestinal upset, neutropenia.[2][3][4][5][6] |
| Mebendazole | Phase I | Patients with newly diagnosed high-grade gliomas (in combination with temozolomide) | Up to 200 mg/kg | Acceptable toxicity with long-term safety demonstrated.[7] |
| Phase IIa | Patients with advanced gastrointestinal cancer | Up to 4 g/day | Safe and well-tolerated; no severe adverse effects reported.[8][9] | |
| Fenbendazole | Case Series | Patients with various advanced cancers | Self-administered doses (e.g., 222 mg daily) | Well-tolerated with no reported adverse effects in these cases. Rigorous clinical trial data is needed.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are generalized protocols for key preclinical safety assessments relevant to the development of anticancer drugs like this compound and its related compounds.
General Toxicity Studies (Rodent and Non-Rodent Models)
-
Objective: To determine the overall toxicity profile of the compound, identify target organs, and establish a dose-response relationship.
-
Methodology:
-
Animal Models: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Dose Administration: The test compound is administered daily for a specified duration (e.g., 28 days or 90 days) via a clinically relevant route (e.g., oral gavage). Multiple dose groups (low, mid, high) and a vehicle control group are used.
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, food and water consumption, and behavioral changes.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis to assess effects on hematopoietic, renal, and hepatic systems.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Genotoxicity Assays
-
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests is typically performed:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations. Different strains of Salmonella typhimurium and Escherichia coli are exposed to the test compound with and without metabolic activation.
-
In Vitro Chromosomal Aberration Test: Mammalian cells (e.g., Chinese Hamster Ovary cells) are treated with the compound to assess for structural chromosomal damage.
-
In Vivo Micronucleus Test: Rodents are treated with the compound, and bone marrow or peripheral blood is examined for the presence of micronuclei, which are indicative of chromosomal damage or aneuploidy.[12]
-
Reproductive and Developmental Toxicology Studies
-
Objective: To evaluate the potential adverse effects of a compound on fertility, embryonic development, and pre- and post-natal development.[13]
-
Methodology: These studies are conducted in segments:
-
Fertility and Early Embryonic Development: Male and female rodents are treated before and during mating to assess effects on reproductive performance.[14]
-
Embryo-Fetal Development: Pregnant animals are treated during the period of organogenesis to evaluate teratogenic potential.[14]
-
Pre- and Post-natal Development: Pregnant and lactating animals are treated to assess effects on the offspring's growth, development, and reproductive function.
-
Visualizations
Signaling Pathway of Benzimidazole-Based Microtubule Inhibitors
Caption: Mechanism of action for benzimidazole-based microtubule inhibitors.
Experimental Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for preclinical safety assessment.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. Phase I clinical trial to determine maximum tolerated dose of oral albendazole in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. Pilot study of albendazole in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. euclid.int [euclid.int]
- 11. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. premier-research.com [premier-research.com]
- 14. fda.gov [fda.gov]
A Comparative Proteomic Analysis of Cellular Responses to Erbulozole and Paclitaxel
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erbulozole and paclitaxel are both potent microtubule-targeting agents (MTAs) utilized in cancer chemotherapy. While they share a common target in the disruption of microtubule dynamics, their distinct mechanisms of interaction with tubulin may elicit differential cellular responses at the proteome level. This guide provides a comparative overview of the proteomic alterations induced by this compound and paclitaxel, offering insights into their respective mechanisms of action and potential biomarkers of response and resistance.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and paclitaxel exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[1] However, they achieve this through different means.
Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2] This leads to the formation of abnormally stable and nonfunctional microtubule bundles, ultimately causing mitotic arrest and inducing apoptosis.[1]
This compound , a congener of tubulozole, is classified as a microtubule inhibitor.[3] While detailed proteomic studies on this compound are limited, its mechanism is understood to involve the disruption of microtubule assembly, leading to a G2/M phase cell cycle arrest.
Comparative Proteomic Landscape
While direct comparative proteomic data for this compound and paclitaxel is not extensively available, we can infer the likely proteomic effects of this compound based on its mechanism as a microtubule inhibitor and compare them to the well-documented proteomic changes induced by paclitaxel.
Quantitative Proteomic Data Summary
The following table summarizes the key classes of proteins differentially expressed in cancer cells following treatment with paclitaxel, with inferred corresponding effects for this compound. This data is compiled from multiple proteomic studies on various cancer cell lines.[4][5][6]
| Protein Class | Effect of Paclitaxel Treatment | Inferred Effect of this compound Treatment | Key Protein Examples (Paclitaxel) |
| Cell Cycle Regulators | Upregulation of mitotic checkpoint proteins; Downregulation of proteins promoting cell cycle progression.[7] | Similar induction of mitotic arrest; potential differences in the specific checkpoint proteins affected. | BUB3, CDK1[7][8] |
| Apoptosis-Related Proteins | Upregulation of pro-apoptotic proteins; Downregulation of anti-apoptotic proteins.[7][9] | Induction of apoptosis through pathways potentially overlapping with paclitaxel. | Caspase-8, Bcl-2, p53[7][9] |
| Cytoskeletal Proteins | Alterations in tubulin isotype expression; Changes in microtubule-associated proteins (MAPs).[10] | Direct impact on tubulin and MAPs, potentially with different binding affinities and downstream effects. | βIII-tubulin, MAP2, MAP4, stathmin[10] |
| Stress Response Proteins | Upregulation of heat shock proteins and other chaperones, often associated with drug resistance.[5] | Likely induction of a cellular stress response. | Stress-70 protein, 78-kD glucose-regulated protein[5] |
| Signaling Pathway Proteins | Activation of MAP kinase pathways (ERK, JNK); Modulation of PI3K/Akt signaling.[9][11] | Potential modulation of similar signaling pathways involved in cell survival and death. | ERK, JNK, Akt[9][11] |
| Drug Efflux Pumps | Upregulation in resistant cell lines.[2] | Potential for upregulation in the development of resistance. | P-glycoprotein (MDR1)[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these microtubule-targeting agents and a typical experimental workflow for comparative proteomic analysis.
Signaling cascade initiated by Paclitaxel.
Workflow for comparative proteomic analysis.
Experimental Protocols
A robust comparative proteomic study relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Treat cells with IC50 concentrations of this compound and paclitaxel for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.
Protein Extraction and Quantification
-
Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifugation: Clarify the lysates by centrifugation at high speed to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
-
Protein Labeling: Label equal amounts of protein from each sample (control, this compound-treated, paclitaxel-treated) with different CyDye fluors (e.g., Cy2, Cy3, Cy5) according to the manufacturer's protocol. A pooled internal standard labeled with one of the dyes is included in each gel for normalization.
-
First Dimension (Isoelectric Focusing): Rehydrate immobilized pH gradient (IPG) strips with the labeled protein samples and perform isoelectric focusing to separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Equilibrate the IPG strips and place them on top of a polyacrylamide gel. Perform SDS-PAGE to separate proteins based on their molecular weight.
-
Image Acquisition: Scan the gels using a fluorescence imager at the appropriate excitation and emission wavelengths for each CyDye.
Mass Spectrometry (MS)
-
Spot Excision and In-Gel Digestion: Excise protein spots of interest from the 2D gels. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
MS Analysis: Analyze the peptide mixtures using either MALDI-TOF/TOF MS or LC-ESI-MS/MS for protein identification.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
Data Analysis
-
Image Analysis: Use specialized software (e.g., DeCyder) to analyze the 2D-DIGE gel images, including spot detection, matching, and quantification of protein abundance changes.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly and consistently differentially expressed between the treatment groups.
-
Bioinformatic Analysis: Utilize bioinformatic tools (e.g., DAVID, STRING) to perform functional annotation, pathway analysis, and protein-protein interaction network analysis of the identified proteins.
Conclusion
This guide provides a framework for the comparative proteomic analysis of this compound and paclitaxel. While paclitaxel's effects on the cellular proteome are relatively well-characterized, further research is needed to elucidate the specific proteomic signature of this compound. Such studies will be invaluable for understanding its precise mechanism of action, identifying biomarkers for patient stratification, and developing more effective combination therapies in the fight against cancer. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the complex cellular responses to these important anticancer agents.
References
- 1. Comparative Sample Preparation Methods for a Label-Free Proteomic Analysis -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. appliedbiomics.com [appliedbiomics.com]
- 7. abdn.ac.uk [abdn.ac.uk]
- 8. biocompare.com [biocompare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Changes in Cancer Cell Lines as a Result of Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the differential gene expression in response to Erbulozole versus colchicine
A Comparative Guide for Researchers
Introduction
Erbulozole and colchicine are both microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis. While colchicine is a well-established anti-inflammatory agent and mitotic inhibitor, this compound is a synthetic congener that has been investigated for its antineoplastic properties. Understanding the differential effects of these compounds on gene expression is crucial for elucidating their precise mechanisms of action and identifying potential therapeutic targets.
This guide provides a comparative overview of the known effects of this compound and colchicine on gene expression, supported by available experimental data. Due to the limited public availability of transcriptomic data for this compound, this guide will primarily focus on the well-documented gene expression changes induced by colchicine. To provide a potential framework for understanding the possible effects of other colchicine-binding site inhibitors, data from studies on nocodazole and combretastatin A-4 are also included as a speculative comparison.
Comparative Analysis of Gene Expression
At present, there are no publicly available studies that directly compare the differential gene expression profiles of cells treated with this compound versus colchicine. The following tables summarize the known gene expression changes induced by colchicine and other relevant microtubule inhibitors.
Table 1: Differential Gene Expression in Response to Colchicine
| Cell Type | Genes/Pathways Affected | Observed Effect | Experimental Method |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Genes involved in cell cycle and its regulation.[1] | Altered expression after short exposure (30-120 min).[1] | Microarray[1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Genes involved in neutrophil migration and other inflammatory processes.[1] | Altered expression mainly after 12 to 24 hours.[1] | Microarray[1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β, IL-6, MCP-1, ICAM-1, E-selectin, MMP-2 | Attenuated mRNA expression.[2] | qPCR[2] |
| Neutrophils (from FMF patients and healthy subjects) | IL-1β, IL-8 | Upregulation of mRNA expression. | Not Specified |
| Neutrophils (from FMF patients) | Caspase-1 | Downregulation of mRNA expression. | Not Specified |
| Hepatocellular carcinoma cells | AKAP12 (tumor suppressor), TGFβ2, MX1 | Upregulation of expression. | Not Specified |
| Gastric cancer cells | DUSP1 | Upregulation of expression. | Not Specified |
Table 2: Differential Gene Expression in Response to Other Colchicine-Binding Site Inhibitors (Proxy Comparison)
| Compound | Cell Type | Genes/Pathways Affected | Observed Effect | Experimental Method |
| Nocodazole | HeLa Cells | 50 genes involved in transcription regulation and cellular signaling.[3] | Minimal 2.0-fold change in expression at 18h post-treatment.[3] | DNA chip assay[3] |
| Combretastatin A-4 & its derivatives | Not Specified | VEGF, hTERT, c-Myc | Downregulation of gene expression.[4][5] | Not Specified |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. Below is a generalized protocol for microarray analysis based on studies of colchicine's effect on gene expression.
Microarray Analysis of Colchicine-Treated HUVECs
This protocol is adapted from the methodology described in the study by Ben-Chetrit et al. (2006) on the effect of colchicine on HUVEC gene expression.[1]
-
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Cells are exposed to various concentrations of colchicine (e.g., 100 ng/ml or higher) or a vehicle control.[1]
-
Cells are harvested at different time points (e.g., 30 minutes, 120 minutes, 12 hours, 24 hours).[1]
-
-
RNA Extraction and Amplification:
-
Total RNA is extracted from the harvested HUVECs using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
The RNA is then amplified to generate sufficient material for microarray hybridization.
-
-
Probe Labeling and Hybridization:
-
The amplified RNA is reverse transcribed into cDNA.
-
The cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
The labeled cDNA probes are hybridized to a microarray chip containing probes for a large number of human expressed sequence tags (e.g., >40,000 probes).[1]
-
-
Microarray Scanning and Data Analysis:
-
The microarray slides are scanned using a microarray scanner to detect the fluorescence intensity of each spot.
-
The raw data is processed, including background subtraction and normalization.
-
Statistical analysis is performed to identify genes that are differentially expressed between the colchicine-treated and control groups, with a defined fold-change and p-value cutoff.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by colchicine and a general workflow for a gene expression experiment.
Caption: Colchicine's effect on the NF-κB signaling pathway.
Caption: A general experimental workflow for gene expression analysis.
Conclusion
While a direct comparative analysis of the differential gene expression profiles of this compound and colchicine is currently hampered by the lack of public data for this compound, the available information on colchicine provides valuable insights into the transcriptomic effects of this class of microtubule inhibitors. Colchicine's primary impact is on genes related to inflammation, cell cycle progression, and apoptosis. The provided data on other colchicine-binding site inhibitors like nocodazole and combretastatin A-4 suggests that compounds targeting this site can have diverse effects on gene expression, often related to cell proliferation and signaling. Further research, including head-to-head transcriptomic studies, is necessary to fully elucidate the distinct and overlapping molecular effects of this compound and colchicine, which will be critical for their future clinical development and application.
References
- 1. Mechanism of the anti-inflammatory effect of colchicine in rheumatic diseases: a possible new outlook through microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine prevents oxidative stress-induced endothelial cell senescence via blocking NF-κB and MAPKs: implications in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of gene expression induced by microtubule-disrupting agents in HeLa cells using microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Combretastatin A-4 and 3'-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of Their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erbulozole: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Erbulozole, a tubulin binding agent with antineoplastic properties. This information is intended for researchers, scientists, and drug development professionals to ensure that this compound is managed safely from acquisition to disposal.
Understanding this compound: Chemical Properties
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Data |
| Molecular Formula | C₂₄H₂₇N₃O₅S |
| Molecular Weight | 469.6 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Water soluble |
| Synonyms | R 55104, Erbulozol |
| Chemical Name | ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
This compound Disposal Protocol
As a bioactive compound with potential antineoplastic activity, this compound must be treated as hazardous chemical waste.[1] The following step-by-step protocol should be followed for its disposal.
Waste Characterization and Segregation
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), should be considered hazardous waste.[2] This waste must be segregated from non-hazardous trash and other chemical waste streams to prevent accidental reactions or contamination.[3] Specifically, keep this compound waste separate from acids, bases, and oxidizers.[3]
Containerization
Use a designated, leak-proof, and compatible waste container for all this compound waste.[3][4] The container should be in good condition, with a tightly sealing lid to prevent spills or the release of dust.[4] It is recommended to use the original container for the pure compound if it is empty, ensuring the original label is defaced.[3] For contaminated materials, a robust, clearly marked hazardous waste container is required.
Labeling
Proper labeling of hazardous waste is a critical regulatory requirement.[1] The waste container for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
The concentration and quantity of the waste
-
The date of waste generation[1]
-
The name and contact information of the principal investigator or laboratory responsible[1]
-
Appropriate hazard pictograms
Storage
Store the sealed and labeled this compound waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic to minimize the risk of spills or unauthorized access.
Disposal Route
This compound waste should not be disposed of down the drain or in regular trash.[1][5] The designated disposal route for this type of chemical waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Contact your EHS office to schedule a pickup.
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.
Signaling Pathway for Safe Disposal Decision Making
Caption: A decision pathway for the safe and compliant disposal of this compound, emphasizing its classification as hazardous waste.
Disclaimer: The information provided in this document is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for institutional protocols and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Erbulozole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Erbulozole, a potent synthetic microtubule inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment. Given that this compound is classified as a potent antineoplastic and cytotoxic agent, all handling procedures must be conducted with the utmost care, following established protocols for hazardous drugs.
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound in any form (powder or solution) must wear the following PPE.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears or punctures.[4][5][6] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[3][5] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes or aerosols.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation. | Prevents inhalation of the compound.[3][7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[1][6] |
Engineering Controls and Work Practices
Engineering controls are the primary means of minimizing exposure and must be used in conjunction with appropriate PPE.
| Control Measure | Description |
| Ventilated Enclosure | All handling of this compound powder and preparation of solutions must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood.[6][8] |
| Designated Area | A specific area of the laboratory should be designated for the handling of this compound and other cytotoxic compounds. This area should be clearly marked with warning signs. |
| Work Surface | Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any spills. This pad should be disposed of as cytotoxic waste after each use.[9] |
| Safe Handling Techniques | Use Luer-Lok syringes and closed-system transfer devices (CSTDs) when preparing and transferring solutions to minimize the risk of leaks and spills.[1][6] Avoid activities that may generate aerosols, such as sonication or vigorous vortexing, outside of a certified ventilated enclosure. |
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[10][11][12]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow or purple, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.[5][11][13] | Includes contaminated gloves, gowns, shoe covers, absorbent pads, and vials. |
| Sharps Waste | Red or purple, puncture-resistant sharps container specifically designated for cytotoxic sharps.[11][13] | Includes needles, syringes, and any other contaminated sharp objects. |
| Liquid Waste | Designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. | Do not dispose of liquid this compound waste down the drain. It must be collected and disposed of through a licensed hazardous waste contractor. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to minimize harm.
| Emergency Scenario | Immediate Action |
| Skin Exposure | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[14] |
| Eye Exposure | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Spill | Evacuate the immediate area and alert others. If trained and equipped with a chemotherapy spill kit, follow the established spill cleanup procedure. If the spill is large or you are not trained, contact the institution's environmental health and safety (EHS) department.[14][15] |
Visualized Workflows and Relationships
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: High-level workflow for handling this compound, from preparation to disposal.
Caption: Immediate response actions for different types of this compound exposure events.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. web.uri.edu [web.uri.edu]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. osha.gov [osha.gov]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.ca [danielshealth.ca]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. arinursing.org [arinursing.org]
- 15. worksafe.qld.gov.au [worksafe.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
